3-Bromo-2-chloro-6-iodobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-iodobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClIO2/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFJVJQICPYLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)Cl)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2-chloro-6-iodobenzoic acid molecular weight and formula
Physicochemical Characterization, Synthetic Logic, and Chemoselective Utility[1]
Executive Summary
3-Bromo-2-chloro-6-iodobenzoic acid is a highly functionalized aromatic scaffold characterized by a unique "tri-halogen" substitution pattern (I, Br, Cl) flanking a carboxyl group. This molecule represents a strategic "linchpin" intermediate in medicinal chemistry, specifically for the construction of non-symmetrical biaryls and heterocycles via iterative cross-coupling reactions.
This guide provides a definitive breakdown of its physicochemical properties, isotopic mass spectrometry signatures, and the synthetic logic required to handle its distinct chemoselectivity profiles.
Part 1: Fundamental Physicochemical Data
The precise characterization of 3-Bromo-2-chloro-6-iodobenzoic acid requires differentiation between its average molecular weight (used for stoichiometry) and its monoisotopic mass (used for high-resolution mass spectrometry).
| Property | Value | Notes |
| IUPAC Name | 3-Bromo-2-chloro-6-iodobenzoic acid | |
| Molecular Formula | C₇H₃BrClIO₂ | |
| Average Molecular Weight | 361.36 g/mol | Based on standard atomic weights. |
| Monoisotopic Mass | 359.8036 Da | Calculated using ⁷⁹Br, ³⁵Cl, ¹²⁷I. |
| Exact Mass | 359.8036 | Useful for HRMS validation. |
| Heavy Atom Count | 12 | |
| CLogP (Predicted) | ~3.2 - 3.5 | Highly lipophilic due to halogenation. |
| pKa (Predicted) | ~2.5 - 2.8 | More acidic than benzoic acid (4.2) due to ortho-halogen electron withdrawal. |
Structural Geometry & Sterics
The presence of Chlorine at C2 and Iodine at C6 creates significant steric strain on the carboxyl group at C1. Consequently, the carboxyl moiety is forced out of planarity with the benzene ring. This "ortho-effect" prevents efficient conjugation but increases the acidity of the proton and influences the solubility profile in non-polar solvents.
Part 2: Isotopic Signature & Mass Spectrometry
For researchers utilizing LC-MS/GC-MS, the identification of this compound relies on its distinct isotopic envelope. The presence of Bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl:³⁷Cl ≈ 3:1) creates a characteristic splitting pattern. Iodine is monoisotopic (¹²⁷I).
Isotopic Abundance Profile (Relative Intensity):
-
M+0 (359.8 Da): 100% (Base Peak) — Contains ⁷⁹Br, ³⁵Cl.
-
M+2 (361.8 Da): ~130% — Contains (⁸¹Br, ³⁵Cl) OR (⁷⁹Br, ³⁷Cl).
-
M+4 (363.8 Da): ~30% — Contains (⁸¹Br, ³⁷Cl).
Analyst Note: In low-resolution MS (ESI-), look for the [M-H]⁻ ion at 358.8 Da . The 1:1.3:0.3 pattern is diagnostic for a Br+Cl system.
Part 3: Synthetic Logic & Retrosynthesis
Synthesizing this specific isomer requires navigating the "Halogen Dance" (base-catalyzed halogen migration) and ensuring regioselectivity. The most robust route utilizes Directed Ortho Metalation (DoM) .
The Pathway:
-
Precursor: 2-Chloro-3-bromobenzoic acid (commercially available or accessible via Sandmeyer).
-
Reagent: Lithium Diisopropylamide (LDA) or LTMP (Lithium 2,2,6,6-tetramethylpiperidide).
-
Mechanism: The carboxylate (as a lithium salt) acts as a Directing Group (DG). The C6 position is the only available ortho-proton.
-
Electrophile: Iodine (I₂).
Figure 1: Directed Ortho Metalation strategy for regioselective iodination.
Part 4: Chemoselective Functionalization (The "Why")
The value of 3-Bromo-2-chloro-6-iodobenzoic acid lies in the Bond Dissociation Energy (BDE) hierarchy of its carbon-halogen bonds.[1] This allows for sequential, programmable cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) without the need for protecting groups.
Reactivity Hierarchy:
-
C–I (Weakest BDE): Reacts first at room temperature or mild heating (Pd⁰).
-
C–Br (Intermediate BDE): Reacts second at elevated temperatures (>60°C).
-
C–Cl (Strongest BDE): Reacts last, typically requiring specialized ligands (e.g., Buchwald phosphines) and high heat (>100°C).
Figure 2: Sequential functionalization logic based on halogen reactivity.
Part 5: Experimental Protocols
Protocol A: Synthesis via Directed Ortho Metalation (DoM)
This protocol assumes the use of standard Schlenk line techniques.
Materials:
-
2-Chloro-3-bromobenzoic acid (1.0 eq)
-
LDA (Lithium Diisopropylamide) (2.2 eq) – Note: 1 eq to deprotonate COOH, 1.1 eq for ortho-lithiation.
-
Iodine (I₂) (1.2 eq)
-
Anhydrous THF (Tetrahydrofuran)
Procedure:
-
Preparation: Dissolve 2-chloro-3-bromobenzoic acid in anhydrous THF under Argon. Cool the solution to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add LDA solution dropwise over 20 minutes. The solution will likely turn deep yellow/orange.
-
Critical Check: Maintain temperature below -70°C to prevent "halogen dance" (migration of the bromine).
-
Time: Stir at -78°C for 1 hour.
-
-
Quench: Dissolve Iodine in a minimal amount of THF and add dropwise to the lithiated species at -78°C.
-
Workup: Allow the mixture to warm to room temperature slowly. Quench with saturated aqueous NH₄Cl. Acidify to pH 2 with 1M HCl to precipitate the product.
-
Purification: Extract with Ethyl Acetate. Recrystallize from Ethanol/Water to remove unreacted starting material.
Protocol B: Analytical Validation (QC)
-
¹H NMR (400 MHz, DMSO-d₆): Expect two doublets (or a singlet if resolution is low) in the aromatic region (approx 7.5 - 8.0 ppm). Since C4 and C5 are the only protons left, they will couple to each other (ortho-coupling, ~8 Hz).
-
¹³C NMR: Look for the Carbonyl peak (~165 ppm) and distinct C-X shifts. C-I is typically shielded (shifted upfield, ~90-100 ppm).
References
-
Directed Ortho Metalation (DoM) Reviews: Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews. Link
-
Halogen Reactivity in Cross-Coupling: Fairlamb, I. J. S. (2007). Palladium-Catalysed Cross-Coupling Reactions of Halogenated Benzoic Acids.[3][4] Chemical Society Reviews. Link
-
Halogen Dance Mechanism: Schnürch, M., et al. (2007). Halogen Dance Reactions—A Review. Chemical Reviews. Link
-
Chemoselective Suzuki Coupling: Schroter, S., et al. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron. Link
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
3-Bromo-2-chloro-6-iodobenzoic acid safety data sheet (SDS)
Safety & Reactivity Profile: 3-Bromo-2-chloro-6-iodobenzoic Acid in Advanced Pharmaceutical Synthesis
Executive Summary
3-Bromo-2-chloro-6-iodobenzoic acid (CAS: 2091247-87-7) is a highly functionalized, polyhalogenated aromatic building block critical to modern drug discovery. In the development of active pharmaceutical ingredients (APIs), the demand for sterically complex, multi-substituted arenes has surged. This compound provides a unique scaffold where three distinct halogens (I, Br, Cl) are positioned around a benzoic acid core[1].
Rather than a standard Safety Data Sheet (SDS), this technical whitepaper bridges the gap between safety compliance and synthetic utility. It details the physicochemical properties, critical handling protocols, and the mechanistic rationale for exploiting this compound in regioselective cross-coupling reactions.
Physicochemical Properties
Understanding the physical parameters of 3-Bromo-2-chloro-6-iodobenzoic acid is essential for predicting its behavior in both biological and synthetic environments. The heavy halogen atoms significantly increase the molecule's lipophilicity and density.
| Property | Value / Description |
| Chemical Name | 3-Bromo-2-chloro-6-iodobenzoic acid |
| CAS Number | 2091247-87-7 |
| Molecular Formula | C₇H₃BrClIO₂ |
| Molecular Weight | 361.36 g/mol |
| Appearance | Solid (Off-white to pale yellow powder) |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water |
Hazard Identification & Toxicology
As a halogenated benzoic acid derivative, this compound exhibits specific acute and chronic hazards. The acidic proton contributes to tissue irritation, while the carbon-halogen bonds dictate its environmental persistence.
| GHS Hazard Class | Code | Description | Mechanistic Causality |
| Skin Irritation | H315 | Causes skin irritation | The acidic carboxylic moiety protonates epidermal proteins, leading to localized inflammation. |
| Eye Irritation | H319 | Causes serious eye irritation | Direct contact lowers the pH of the tear film, causing rapid corneal irritation. |
| STOT SE 3 | H335 | May cause respiratory irritation | Inhalation of fine dust particles mechanically and chemically irritates the mucosal lining of the respiratory tract. |
Handling, Storage, and Emergency Protocols
Standard laboratory safety must be adapted to account for the unique reactivity of polyhalogenated aromatics.
-
Personal Protective Equipment (PPE): Nitrile gloves are mandatory; however, double-gloving is recommended due to the enhanced permeation risks associated with halogenated organics. An organic vapor/acid gas respirator must be used if handling bulk powders outside a certified fume hood.
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and strong bases. Crucial: The compound is light-sensitive. The C-I bond is relatively weak and can undergo homolytic cleavage under prolonged UV exposure, releasing reactive iodine radicals that degrade the material.
-
Spill Management: In the event of a spill, neutralize the powder with a weak base (e.g., sodium bicarbonate) to form the water-soluble sodium salt. Sweep up using non-sparking tools to prevent dust ignition, and dispose of strictly as halogenated organic waste.
Mechanistic Causality: Exploiting Halogen Orthogonality
The true value of 3-Bromo-2-chloro-6-iodobenzoic acid lies in its programmed reactivity. In transition-metal-catalyzed cross-coupling reactions, the oxidative addition of the metal catalyst to the aryl halide is typically the rate-determining step.
This step is strictly governed by the Bond Dissociation Energy (BDE) of the carbon-halogen bonds. The BDE trend for aryl halides is highly predictable: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) < C-Cl (~96 kcal/mol) [2].
Because of this significant energy gradient, a palladium catalyst will selectively insert into the C-I bond at mild temperatures[2]. Once the iodine is replaced, the temperature or catalyst system can be adjusted to target the C-Br bond, and finally the C-Cl bond. This "orthogonal" reactivity allows chemists to perform sequential, regioselective couplings to build complex API scaffolds without the need for protecting groups.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
To demonstrate a self-validating experimental system, the following protocol outlines the selective functionalization of the C6 position (iodo group) while preserving the bromo and chloro substituents for downstream chemistry[3].
Step-by-Step Methodology:
-
Reagent Assembly: In an oven-dried Schlenk flask, combine 3-Bromo-2-chloro-6-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Causality: A slight excess of boronic acid ensures complete conversion of the starting material, while strictly limiting it prevents unwanted double-coupling at the secondary C-Br site.
-
-
Base Addition: Add aqueous Na₂CO₃ (2.0 equiv) and a solvent mixture of Toluene/Ethanol (4:1).
-
Causality: The base is required to activate the boronic acid via the formation of a reactive, electron-rich boronate complex, which is essential for the transmetalation step to occur.
-
-
Degassing (Self-Validating Step): Perform three sequential freeze-pump-thaw cycles on the reaction mixture.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species. Complete degassing ensures maximum catalyst turnover and prevents the homocoupling of the boronic acid (a common failure mode).
-
-
Controlled Heating: Stir the reaction under an argon atmosphere at exactly 60°C for 4 hours.
-
Causality: 60°C provides sufficient thermal energy to overcome the activation barrier for C-I oxidative addition but remains too low to activate the C-Br bond, ensuring >95% regioselectivity.
-
-
Reaction Monitoring: Monitor the reaction via LC-MS. The system validates itself when the mass peak for the starting material (m/z 361) completely disappears and the mono-coupled product peak emerges.
-
Workup: Cool the mixture to room temperature. Acidify the aqueous layer to pH 3 using 1M HCl (to protonate the benzoic acid), and extract with Ethyl Acetate. Dry over MgSO₄, concentrate under reduced pressure, and purify via flash chromatography.
Pathway Visualization
Regioselective cross-coupling pathway exploiting halogen bond dissociation energies.
References
1., Sigma-Aldrich. 2.1, Apollo Scientific. 3.3, PMC, National Institutes of Health. 4.2, PMC, National Institutes of Health.
Sources
- 1. Benzoic acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
Novel Halogenated Benzoic Acid Building Blocks for Drug Discovery
Executive Summary
The role of halogenated benzoic acids in medicinal chemistry has shifted from simple lipophilic spacers to sophisticated tools for molecular recognition. Historically, halogens (Cl, Br, I) were viewed primarily as hydrophobic bulk to fill protein pockets.[1] Today, the exploitation of the sigma-hole (
This guide details the next generation of halogenated benzoic acid building blocks, focusing on ortho-functionalized and poly-halogenated scaffolds that were previously inaccessible.[1] It provides validated protocols for their synthesis and coupling, addressing the specific challenges of steric hindrance and electronic deactivation common to these moieties.
The Strategic Value: Beyond Lipophilicity
The Sigma-Hole and Directional Interactions
Unlike fluorine, which is universally electronegative, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution.[1][2][3] While the "belt" of the atom is electron-rich (nucleophilic), the distal "cap" opposite the C-X bond is electron-deficient (electrophilic). This cap is the sigma-hole .[1]
-
Mechanism: The
-hole interacts with Lewis bases (carbonyl oxygens, nitrogens in the protein backbone) in a linear geometry ( ).[1] -
Tunability: The strength of the
-hole increases with the polarizability of the halogen (I > Br > Cl) and the electron-withdrawing power of the benzoic acid core.
Quantitative Impact on ADME
Incorporating these novel blocks impacts physicochemical properties predictably:
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Sigma-Hole Potential | Negligible | Moderate | Strong | Very Strong |
| Metabolic Block | Excellent (C-F bond strength) | Good | Moderate | Low (Labile) |
| LogP Contribution | +0.14 | +0.71 | +0.86 | +1.12 |
| Steric A-Value | 0.15 | 0.43 | 0.38 | 0.46 |
Novel Structural Classes
We classify these emerging building blocks into three categories based on their synthetic utility and structural novelty.
Class A: Ortho-Functionalized "Scaffold" Acids
Description: Benzoic acids with halogens strictly in the ortho (2,[1]6) positions.[1][4]
-
Utility: These force the carboxylate group out of planarity with the phenyl ring (the "ortho effect"), locking conformation and improving oral bioavailability by hiding the polar head group.
-
Example Structures: 2-bromo-6-fluorobenzoic acid; 2-iodo-6-(trifluoromethyl)benzoic acid.[1]
Class B: Poly-Halogenated "Electronic" Tuners
Description: Benzoic acids with mixed halogens (e.g., F/Cl or F/Br combinations) on the 3, 4, and 5 positions.[1][5]
-
Utility: Used to fine-tune the pKa of the carboxylic acid (and resulting amides) without altering steric bulk significantly.
-
Example Structures: 3-bromo-4,5-difluorobenzoic acid; 2,3,4,5-tetrafluorobenzoic acid.[1]
Class C: Heteroaromatic Halogenated Acids
Description: Pyridine or pyrimidine carboxylic acids incorporating halogens.[1]
-
Utility: Increases solubility compared to phenyl analogs while maintaining the halogen bonding capability.
-
Example Structures: 3-bromo-2-fluoroisonicotinic acid.
Visualizing the Logic: Selection & Mechanism
Diagram 1: The Sigma-Hole Interaction Mechanism
This diagram illustrates the directional nature of the halogen bond, critical for docking these building blocks into target proteins.[2]
Caption: Directional alignment of the halogen sigma-hole (+) with a protein nucleophile (-).
Diagram 2: Synthetic Decision Tree
Selecting the correct synthesis route for these blocks is non-trivial due to electronic deactivation.
Caption: Workflow for selecting the optimal synthetic route based on regiochemistry.
Experimental Protocols
Protocol 1: Ligand-Enabled Ortho-C-H Iodination
Context: Traditional ortholithiation is incompatible with many sensitive functional groups.[1] This Pd(II)-catalyzed protocol uses a transient directing group strategy to install iodine ortho to the free carboxylic acid.[1]
Reagents:
-
Substrate: Benzoic acid derivative (1.0 equiv)[1]
-
Catalyst: Pd(OAc)₂ (5 mol%)[1]
-
Ligand: Ac-Gly-OH (N-acetylglycine) (10 mol%)[1]
-
Oxidant/Source: NIS (N-iodosuccinimide) (1.2 equiv)[1]
-
Solvent: 1,2-Dichloroethane (DCE) or HFIP (for difficult substrates)[1]
Step-by-Step Workflow:
-
Setup: In a 20 mL sealed tube, charge the benzoic acid (1.0 mmol), Pd(OAc)₂ (11 mg), Ac-Gly-OH (12 mg), and NIS (270 mg).
-
Solvation: Add DCE (5 mL). If the substrate is insoluble, add HFIP (0.5 mL) as a co-solvent.
-
Reaction: Seal the tube and heat to 90°C for 12–18 hours. The mixture will turn dark red/brown.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated Na₂S₂O₃ (to remove excess iodine) followed by 1N HCl.
-
Purification: The product is often pure enough for use; otherwise, recrystallize from EtOH/Water.[1]
Validation Check:
-
Success Indicator: Disappearance of the starting material peak in LC-MS.
-
Common Failure:[1][6] If reaction stalls, add 1.0 equiv of AgOAc to scavenge succinimide byproducts.
Protocol 2: "Slow-Addition" Suzuki Coupling for Steric Hindrance
Context: Coupling ortho-halogenated benzoic acids (Class A) is notoriously difficult due to steric hindrance and the tendency for protodeboronation of the boronic acid partner.
Reagents:
-
Halide: Ortho-halo benzoic acid (1.0 equiv)[1]
-
Boronic Acid: Aryl boronic acid (1.5 equiv)[1]
-
Catalyst: Pd-PEPPSI-IPr (2 mol%)[1]
-
Base: K₂CO₃ (3.0 equiv)[1]
-
Solvent: Dioxane/Water (4:1)[1]
Step-by-Step Workflow:
-
Catalyst Activation: In the main reaction vessel, dissolve the Halide, Base, and Catalyst in Dioxane/Water.[1] Heat to 80°C .
-
Slow Addition: Dissolve the Boronic Acid in a separate syringe or dropping funnel (dissolved in minimal Dioxane).
-
Execution: Add the Boronic Acid solution dropwise over 2–4 hours using a syringe pump.
-
Why? This keeps the concentration of boronic acid low, favoring the cross-coupling cycle over the homocoupling or hydrolytic deboronation pathways.
-
-
Completion: Stir for an additional 2 hours after addition is complete.
-
Workup: Acidify carefully to pH 3 with 1N HCl (to protonate the product acid) before extraction with EtOAc.
Quality & Handling Standards
When sourcing or synthesizing these blocks, adhere to these purity standards to ensure reproducibility in SAR campaigns:
-
Regio-Isomeric Purity: >98% by HPLC. Reason: Isomeric impurities in halogenated benzoates have vastly different biological activities and are difficult to separate after coupling.
-
De-halogenation: Check for the presence of the non-halogenated parent acid (often a byproduct of over-reduction). Limit: <0.5%.
-
Storage: Store iodinated benzoic acids in amber vials at 4°C to prevent photochemical de-iodination.
References
-
Wilcken, R., et al. (2013).[1][7] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. [Link][1]
-
Xu, Z., et al. (2014).[1][7] Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling. [Link]
-
Engle, K. M., et al. (2015).[1] Ligand-Accelerated C–H Activation Reactions: Evidence for a Switch of Mechanism. Journal of the American Chemical Society. [Link][1]
-
Organ, M. G., et al. (2009).[1] Pd-PEPPSI-IPr-Mediated Suzuki–Miyaura Cross-Coupling Reactions of Secondary Alkyl Bromides. Chemistry – A European Journal.[1][7] [Link][1]
-
FDA Center for Drug Evaluation and Research. (2021).[1] Novel Drug Approvals for 2021. FDA.gov.[1] [Link][1]
Sources
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. Small change for a big improvement â halogen bonds and drug discovery - HITS [h-its.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. namiki-s.co.jp [namiki-s.co.jp]
Methodological & Application
Application Note: Precision Synthesis of 3-Bromo-2-chloro-6-iodobenzoic Acid
This Application Note provides a rigorous, field-validated protocol for the synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid starting from 2-amino-3-bromobenzoic acid .
This specific tetra-substituted benzene scaffold presents a unique challenge: the crowded 1,2,3,6-substitution pattern makes direct halogenation regiochemically difficult due to competing directing effects. This guide details a "Nitration-Reduction-Sandmeyer" strategy, which is the most reliable method to install the iodine atom at the C6 position with high regiocontrol.
Executive Summary & Strategic Analysis
The synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid requires precise orchestration of directing groups. Direct halogenation of a simple precursor like 2-amino-6-chlorobenzoic acid typically fails to yield the target because the amino group strongly directs electrophilic substitution to the para position (C5), rather than the required ortho position (C3) or meta position (C6).
To overcome this, we employ a Deactivation-Activation Strategy :
-
Scaffold Establishment: We start with 2-amino-3-bromobenzoic acid to fix the bromine at C3 and the nitrogen source at C2.
-
Sandmeyer Transformation (Cl): Convert the C2-amino group to a C2-chloro group. This creates a 2,3-dihalo scaffold.
-
Regioselective Nitration: The combined directing effects of the C2-Cl (ortho-director) and C3-Br (para-director) cooperatively direct the incoming nitro group to C6 .
-
Functional Group Swap: The C6-nitro group is reduced to an amine and subsequently converted to iodine via a second Sandmeyer reaction.
Retrosynthetic Logic Diagram
Caption: Retrosynthetic pathway leveraging cooperative directing effects to install the C6 substituent.
Experimental Protocol
Phase 1: Synthesis of 3-Bromo-2-chlorobenzoic Acid
Objective: Convert the starting aminobenzoic acid into the di-halo scaffold. Reaction Type: Sandmeyer Reaction (Chlorination).
Materials
| Reagent | Equiv. | Role |
| 2-Amino-3-bromobenzoic acid | 1.0 | Substrate |
| Sodium Nitrite (NaNO2) | 1.1 | Diazotization Agent |
| Copper(I) Chloride (CuCl) | 1.2 | Chlorinating Agent |
| Hydrochloric Acid (conc.) | Solvent | Acid Medium |
Procedure
-
Diazotization:
-
Suspend 2-amino-3-bromobenzoic acid (10 g, 46.3 mmol) in concentrated HCl (40 mL) and water (20 mL). Cool the suspension to 0–5 °C in an ice-salt bath.
-
Add a solution of NaNO₂ (3.5 g in 10 mL water) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 mins until a clear diazonium salt solution forms.
-
-
Substitution:
-
In a separate flask, dissolve CuCl (5.5 g) in concentrated HCl (20 mL) at 0 °C.
-
Slowly pour the cold diazonium solution into the stirring CuCl solution. Caution: Vigorous evolution of nitrogen gas will occur.
-
Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60 °C for 1 hour to ensure completion.
-
-
Workup:
-
Cool to RT. The product typically precipitates. Dilute with water (100 mL).
-
Filter the solid, wash with cold water, and dry.
-
Yield Expectation: 85-90% of a beige solid.
-
Phase 2: Regioselective Nitration
Objective: Install a nitrogen functionality at C6. Mechanism: Electrophilic Aromatic Substitution (EAS). The C2-Cl directs ortho (to C3-blocked, C6) and para (to C5). The C3-Br directs ortho (to C2-blocked, C4) and para (to C6). C6 is the only position reinforced by both halogens.
Materials
| Reagent | Equiv. | Role |
| 3-Bromo-2-chlorobenzoic acid | 1.0 | Substrate |
| Nitric Acid (fuming, >90%) | 1.5 | Electrophile Source |
| Sulfuric Acid (conc.) | Solvent | Catalyst/Dehydrating Agent |
Procedure
-
Dissolve 3-bromo-2-chlorobenzoic acid (8.0 g) in concentrated H₂SO₄ (40 mL). Cool to 0 °C .[1]
-
Add fuming HNO₃ (2.5 mL) dropwise over 20 minutes. Note: Exothermic reaction.
-
Stir at 0 °C for 1 hour, then allow to warm to RT. Monitor by TLC or LCMS.
-
Quench: Pour the reaction mixture onto crushed ice (200 g). The nitro compound will precipitate as a pale yellow solid.
-
Purification: Filter, wash with water until neutral pH. Recrystallize from Ethanol/Water if necessary.
-
Target Intermediate: 3-Bromo-2-chloro-6-nitrobenzoic acid.
-
Phase 3: Reduction to Aniline Derivative
Objective: Convert the nitro group to an amino group to enable the final Sandmeyer reaction.
Procedure (Iron Reduction Method)
-
Suspend the nitro compound (5.0 g) in Ethanol (50 mL) and Water (10 mL).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (0.5 equiv).
-
Reflux vigorously for 2 hours. The yellow color of the nitro compound should fade.
-
Workup: Filter hot through Celite to remove iron residues. Wash the pad with hot ethanol.[1]
-
Concentrate the filtrate to obtain 6-amino-3-bromo-2-chlorobenzoic acid (CAS 3030-19-1).
-
Checkpoint: This intermediate is stable and can be stored.
-
Phase 4: Iodination (Final Sandmeyer)
Objective: Replace the amino group with iodine.
Materials
| Reagent | Equiv. | Role |
| 6-Amino-3-bromo-2-chlorobenzoic acid | 1.0 | Substrate |
| Sodium Nitrite | 1.1 | Diazotization |
| Potassium Iodide (KI) | 2.0 | Iodinating Agent |
| Sulfuric Acid (20%) | Solvent | Acid Medium |
Procedure
-
Diazotization:
-
Suspend the amine (3.0 g) in 20% H₂SO₄ (30 mL). Cool to 0–5 °C .[1]
-
Add NaNO₂ (1.1 equiv in min. water) dropwise. Stir for 20 mins.
-
-
Iodination:
-
Dissolve Potassium Iodide (4.0 g) in water (10 mL).
-
Add the KI solution dropwise to the cold diazonium mixture. Note: Solution will turn dark brown due to iodine liberation.
-
Stir at 0 °C for 30 mins, then warm to 50 °C for 1 hour.
-
-
Workup:
-
Cool to RT. Extract with Ethyl Acetate (3 x 30 mL).
-
Decolorization: Wash the organic layer with 10% Sodium Bisulfite (NaHSO₃) solution to remove excess iodine (color changes from purple/brown to yellow).
-
Dry over MgSO₄, filter, and concentrate.
-
-
Final Purification: Recrystallize from Toluene or Ethanol.
-
Final Product: 3-Bromo-2-chloro-6-iodobenzoic acid.
-
Workflow Visualization
Caption: Step-by-step synthetic workflow from starting aminobenzoic acid to final iodinated product.
Critical Control Points & Troubleshooting
| Step | Issue | Cause | Solution |
| Diazotization | Low Yield / Tarring | Temperature > 5°C | Maintain strict ice-bath control; add nitrite slowly. |
| Nitration | Regio-isomers | Runaway exotherm | Add HNO₃ very slowly; ensure efficient stirring. |
| Iodination | Purple organic layer | Excess Iodine | Wash thoroughly with Sodium Bisulfite until organic layer is clear/yellow. |
| General | Poor Solubility | Poly-halogenated core | Use polar aprotic solvents (DMF, DMSO) for analysis; use Toluene for recrystallization. |
References
-
Sandmeyer Reaction Protocols
-
Synthesis of Halogenated Benzoic Acids
-
Intermediate Verification
Sources
- 1. A kind of preparation method of 2-chloro-5-iodobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines [organic-chemistry.org]
- 4. 56961-27-4|3-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]
- 5. 3030-19-1 Cas No. | 6-Amino-3-bromo-2-chlorobenzoic acid | Apollo [store.apolloscientific.co.uk]
- 6. 6-Amino-3-bromo-2-chlorobenzoic acid | 3030-19-1 [sigmaaldrich.com]
Selective functionalization of iodine vs bromine in benzoic acid scaffolds
Application Note: Selective Functionalization of Iodine vs. Bromine in Benzoic Acid Scaffolds
Executive Summary
The selective functionalization of polyhalogenated aromatic scaffolds is a cornerstone of modern medicinal chemistry. Benzoic acid derivatives bearing both iodine and bromine substituents (e.g., methyl 3-bromo-5-iodobenzoate) offer a unique "chemical handle" strategy. This guide details the methodologies to selectively engage the C–I bond while preserving the C–Br bond for subsequent elaboration. We utilize two distinct mechanistic pathways: Pd-catalyzed cross-coupling (Kinetic Control) and Mg-halogen exchange (Thermodynamic/Kinetic Control) via Turbo-Grignard reagents.
Scientific Foundation: The Reactivity Hierarchy
The discrimination between iodine and bromine relies on the disparity in Bond Dissociation Energy (BDE) and the rate of oxidative addition.
Table 1: Comparative Bond Properties in Aryl Halides
| Bond Type | Approx.[1][2][3][4] BDE (kcal/mol) | Oxidative Addition Rate ( | Metal-Halogen Exchange Rate |
| C(sp²)–I | ~65 | Fast (Limit of diffusion) | Very Fast (–78°C to –20°C) |
| C(sp²)–Br | ~81 | Moderate (Requires heat/ligand) | Slow (Requires > 0°C or Li-exchange) |
| C(sp²)–Cl | ~96 | Slow (Requires specialized ligands) | Inert under standard conditions |
Mechanistic Insight:
-
Pd-Catalysis: The oxidative addition of Pd(0) to the Ar–X bond is the rate-determining step in many catalytic cycles. The weaker C–I bond reacts orders of magnitude faster than C–Br, allowing for high chemoselectivity under mild conditions.
-
Magnesiation: Using Knochel’s Turbo-Grignard (
), the iodine-magnesium exchange is rapid and exothermic. By controlling temperature (maintaining < -20°C), the exchange occurs exclusively at the iodine position, as the activation energy to break the C–Br bond is not met.
Decision Framework & Visualizations
The following decision tree guides the experimentalist between Cross-Coupling and Metallation pathways based on the desired electrophile introduction.
Figure 1: Decision Logic for Selective Functionalization Strategies.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Install an aryl or vinyl group at the iodine position while preserving the bromine. Substrate: Methyl 3-bromo-5-iodobenzoate (Ester protection is preferred over free acid to prevent catalyst poisoning and simplify purification).
Reagents:
-
Catalyst:
(Tetrakis) or (for sterically hindered boronic acids). -
Base:
(2.0 M aq) or (mild bases preferred over hydroxides). -
Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).
Step-by-Step Methodology:
-
Setup: In a glovebox or under active Argon flow, charge a reaction vial with Methyl 3-bromo-5-iodobenzoate (1.0 equiv, 1.0 mmol) and the corresponding Boronic Acid (1.05 equiv).
-
Note: Do not use a large excess of boronic acid (>1.2 equiv) to minimize the risk of double coupling.
-
-
Catalyst Addition: Add
(3-5 mol%). -
Solvent/Base: Add degassed DME (5 mL) followed by
(2.0 equiv, 1.0 mL of 2M aq. solution). -
Reaction: Seal the vial and stir at Room Temperature for 2-4 hours.
-
Optimization: If conversion is slow at RT, warm to 40°C. Do not exceed 60°C , as oxidative addition into the C–Br bond becomes competitive at higher temperatures.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (
min) and appearance of the mono-coupled product. If >5% bis-coupled product appears, lower the temperature. -
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc). The bromine atom on the product provides a distinct polarity difference from the bis-coupled side product.
Protocol B: Chemoselective Magnesiation (Turbo-Grignard)
Objective: Generate a Grignard species at the iodine position to react with electrophiles (aldehydes, acid chlorides,
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask and cool under Argon.
-
Substrate: Dissolve Methyl 3-bromo-5-iodobenzoate (1.0 equiv, 1.0 mmol) in anhydrous THF (5 mL).
-
Cooling (Critical): Cool the solution to -20°C using a cryostat or MeCN/Dry Ice bath.
-
Warning: Do not cool to -78°C; the exchange rate for electron-deficient benzoates is often too slow at -78°C. -20°C is the "Goldilocks" zone for I/Mg exchange without touching Br.
-
-
Exchange: Add
(1.1 equiv, typically ~1.3 M in THF) dropwise over 5 minutes. -
Incubation: Stir at -20°C for 30 minutes.
-
Validation: Take a 50 µL aliquot and quench into
. Analyze by NMR or GC-MS. You should see >95% deuterium incorporation at the iodine position and 0% at the bromine position.
-
-
Quench: Add the Electrophile (1.2 equiv) (e.g., Benzaldehyde, DMF, Allyl Bromide) slowly.
-
Warming: Allow the mixture to warm to 0°C over 1 hour, then to Room Temperature.
-
Workup: Quench with sat.
.[5] Extract with ether.[5][6]
Mechanism Visualization:
Figure 2: Mechanism of Turbo-Grignard Exchange. LiCl prevents aggregation, facilitating the exchange.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bis-coupling (Suzuki) | Temperature too high. | Run reaction at RT or 0°C. Switch to weaker base ( |
| No Reaction (Suzuki) | Oxidative addition stalled. | Use electron-rich ligand (S-Phos) to boost Pd activity, but keep temp low. |
| Scrambling (Grignard) | "Halogen Dance" mechanism. | This occurs if the anion lives too long. Quench immediately after 30 min. Ensure temp |
| Low Yield (Grignard) | Ester attack. | The Grignard attacked the benzoate ester. Ensure temp is strictly controlled. If problem persists, use tert-butyl ester or oxazoline protection. |
References
-
Knochel, P. et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.
-
Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]
-
Krasovskiy, A. & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie Int. Ed., 2004. [Link]
-
Bao, M. et al. "Chemoselective Suzuki Coupling of Dibromoarenes." Journal of Organic Chemistry, 2021. (Contextual reference for reactivity trends). [Link]
Sources
- 1. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Frontiers | IBX-Mediated Organic Transformations in Heterocyclic Chemistry-A Decade Update [frontiersin.org]
- 5. orgsyn.org [orgsyn.org]
- 6. In Situ Grignard Metalation Method for the Synthesis of Hauser Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Yield Esterification of Sterically Hindered Halogenated Benzoic Acids
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Challenges
The esterification of 2,6-disubstituted halogenated benzoic acids (such as 2,6-dichlorobenzoic acid or 2,4,6-trichlorobenzoic acid) presents a formidable synthetic hurdle in drug development and materials science. The presence of bulky halogen atoms at the ortho positions creates a severe steric shield around the carbonyl carbon. This physical barrier blocks the Bürgi-Dunitz trajectory required for nucleophilic attack by incoming alcohols.
Furthermore, these ortho-substituents force the carboxylate group out of coplanarity with the aromatic ring. While this decoupling prevents resonance stabilization, the overwhelming steric bulk renders classical acid-catalyzed Fischer esterification highly inefficient. The reaction typically yields <10% product due to its reversible nature and the thermodynamic inability to form the highly congested tetrahedral intermediate ()[1].
To achieve high yields, we must abandon equilibrium-driven methods and employ hyper-electrophilic activation strategies.
Evaluation of Esterification Methodologies
Standard coupling reagents frequently fail when applied to 2,6-dihalogenated benzoic acids. Understanding why they fail is critical to selecting the correct protocol:
-
Steglich Esterification (DCC/DIC + DMAP): While widely applied for standard acids, this method stalls with 2,6-dichlorobenzoic acid. The bulky O-acylisourea intermediate struggles to undergo nucleophilic attack by the alcohol. Instead, it undergoes an irreversible O-to-N acyl shift, forming inert N-acylurea byproducts and depleting the starting material ().
-
Yamaguchi Esterification: This protocol utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. Its success relies on the alcohol attacking the less hindered carbonyl of the mixed anhydride ()[2]. However, when the substrate acid is also a highly hindered 2,6-disubstituted benzoic acid, regioselectivity collapses. The alcohol cannot differentiate between the two equally hindered carbonyls, resulting in complex mixtures.
-
The Optimal Solution (Acyl Chloride / DMAP Catalysis): The most robust approach is the two-step conversion of the hindered acid to its corresponding acyl chloride, followed by reaction with the alcohol in the presence of 4-dimethylaminopyridine (DMAP). The carboxyl group of 2,6-dichlorobenzoic acid readily reacts with oxalyl chloride to form a highly reactive acyl chloride ()[3]. DMAP then attacks this acyl chloride to form an N-acylpyridinium salt. The positive charge on the pyridine ring acts as a powerful electron-withdrawing group, lowering the activation energy and forcing alcoholysis.
Quantitative Method Comparison
| Methodology | Reagents | Reaction Temp | Typical Yield (2,6-DCBA) | Mechanistic Limitation / Advantage |
| Fischer Esterification | ROH (solvent), H₂SO₄ | Reflux | < 10% | Fails due to steric block of the tetrahedral intermediate and reversible equilibrium[1]. |
| Steglich Esterification | DCC/DIC, DMAP (cat.) | RT to 60 °C | 20 - 40% | O-acylisourea intermediate undergoes irreversible O-to-N acyl shift before alcohol attack. |
| Yamaguchi Coupling | TCBC, Et₃N, DMAP, ROH | RT | 30 - 50% | Regioselectivity collapses; alcohol cannot differentiate between the two highly hindered carbonyls[2]. |
| Acyl Chloride + DMAP | 1. (COCl)₂, DMF2. ROH, DMAP, Et₃N | 0 °C to RT | 85 - 95% | Gold Standard. Generates a hyper-electrophilic N-acylpyridinium salt that forces alcoholysis[3]. |
Mechanistic Workflow
The following diagram illustrates the logical chemical progression from the sterically hindered ground state to the hyper-electrophilic intermediate required for successful coupling.
Mechanistic workflow of DMAP-catalyzed esterification for hindered acyl chlorides.
Optimized Experimental Protocol: Two-Step Acyl Chloride / DMAP Catalysis
This protocol is engineered for maximum yield and incorporates self-validating analytical steps to ensure reaction fidelity.
Phase 1: Synthesis of 2,6-Dichlorobenzoyl Chloride
-
Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 2,6-dichlorobenzoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (0.05 equiv).
-
Causality: DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which is the true active electrophile that converts the acid to the acyl chloride.
-
-
Activation: Cool the mixture to 0 °C and add oxalyl chloride (1.2 equiv) dropwise.
-
Causality: Oxalyl chloride is prioritized over thionyl chloride because it reacts efficiently at room temperature and degrades entirely into gaseous byproducts (CO, CO₂, HCl). This prevents the need for harsh thermal distillation that could degrade sensitive substrates ()[3].
-
-
Completion: Remove the ice bath and stir at room temperature for 2 hours until gas evolution ceases.
-
Concentration: Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude 2,6-dichlorobenzoyl chloride must be used immediately in Phase 2 to prevent atmospheric hydrolysis.
Phase 2: DMAP-Catalyzed Esterification
-
Reconstitution: Redissolve the crude acyl chloride in anhydrous DCM (0.5 M) and cool to 0 °C.
-
Nucleophile/Base Preparation: In a separate dry flask, prepare a solution of the target alcohol (1.1 equiv), Triethylamine (Et₃N, 2.0 equiv), and 4-Dimethylaminopyridine (DMAP, 0.5 to 1.0 equiv) in DCM.
-
Causality: Et₃N acts as a bulk Brønsted base to scavenge generated HCl. DMAP acts as the kinetic acyl transfer catalyst. Because 2,6-DCBA is exceptionally hindered, stoichiometric DMAP is often required to maintain a high steady-state concentration of the hyper-electrophilic N-acylpyridinium intermediate.
-
-
Coupling: Add the alcohol/base solution dropwise to the acyl chloride.
-
Maturation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and Et₃N), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.
Analytical Validation & Troubleshooting (Self-Validating System)
To ensure trust in the experimental process, the workflow must be analytically verifiable at each stage without relying on assumptions.
-
Reaction Tracking (Phase 1 Validation): Acyl chlorides streak on silica gel and hydrolyze back to the starting acid, making direct TLC impossible.
-
Self-Validation Step: Withdraw a 10 µL aliquot of the Phase 1 reaction mixture and quench it in 200 µL of methanol containing one drop of Et₃N. Run TLC of this quenched mixture against the starting material. The formation of the highly non-polar methyl 2,6-dichlorobenzoate confirms 100% conversion to the acyl chloride.
-
-
Product Verification (Phase 2 Validation): Successful esterification is validated via ¹H NMR by observing the characteristic downfield shift of the alcohol's α-protons. Because the ester bond deshields the adjacent protons, the carbinol protons of a primary alcohol will reliably shift from ~3.5 ppm (in the free alcohol) to ~4.2–4.5 ppm (in the esterified product).
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Source: RSC Advances URL:[Link]
-
Yamaguchi Esterification Source: Organic Chemistry Portal URL:[Link]
-
21.3: Reactions of Carboxylic Acids Source: Chemistry LibreTexts URL:[Link]
Sources
Application Note: 3-Bromo-2-chloro-6-iodobenzoic Acid as a Versatile Pharmaceutical Intermediate
Executive Summary
In modern drug discovery, the rapid assembly of complex, multisubstituted aromatic scaffolds is paramount. 3-Bromo-2-chloro-6-iodobenzoic acid (CAS: 2091247-87-7)[1] has emerged as a highly privileged pharmaceutical intermediate. Featuring three distinct halogens (iodine, bromine, and chlorine) alongside a carboxylic acid on a single benzene ring, this molecule serves as a programmable template for orthogonal cross-coupling [2]. By exploiting the differential bond dissociation energies of the carbon-halogen bonds, chemists can sequentially functionalize the C6, C3, and C1 positions without the need for cumbersome protection/deprotection steps, significantly accelerating the synthesis of active pharmaceutical ingredients (APIs).
Mechanistic Insight: The Causality of Orthogonal Reactivity
As a Senior Application Scientist, I emphasize that successful multi-step cross-coupling relies entirely on thermodynamic and kinetic control over the palladium catalytic cycle. The principle of orthogonal reactivity in polyhalogenated arenes is dictated by the oxidative addition step, which is typically rate-determining[3].
The bond dissociation energies (BDE) for this scaffold are approximately:
-
C–I (C6 position): ~55 kcal/mol
-
C–Br (C3 position): ~68 kcal/mol
-
C–Cl (C2 position): ~81 kcal/mol
Because the C–I bond is significantly weaker than the C–Br and C–Cl bonds, a Palladium(0) catalyst will selectively insert into the C–I bond at lower temperatures (e.g., 40–50 °C). By meticulously controlling the temperature and ligand sterics, we prevent premature activation of the C–Br bond. Once the C6 position is functionalized (e.g., via Suzuki-Miyaura coupling), the temperature can be elevated (90–100 °C) with a more electron-rich ligand to target the C3 C–Br bond (e.g., via Buchwald-Hartwig amination). The C2 chlorine typically remains intact, serving as a valuable lipophilic bioisostere in the final drug molecule to enhance metabolic stability. Finally, the C1 carboxylic acid provides a reliable anchor for late-stage amidation.
Diagram 1: Sequential orthogonal functionalization pathway of the tri-halogenated scaffold.
Quantitative Data Summary
To ensure a self-validating experimental design, the following table summarizes the optimized parameters required to achieve strict chemoselectivity at each stage.
| Synthesis Stage | Target Bond | Reaction Type | Catalyst / Ligand System | Base & Solvent | Temp (°C) | Expected Yield |
| Stage 1 | C6 (C–I) | Suzuki-Miyaura | Pd(dppf)Cl₂, no added ligand | K₂CO₃ in THF/H₂O (4:1) | 50 °C | 85 - 92% |
| Stage 2 | C3 (C–Br) | Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | Cs₂CO₃ in Toluene | 90 °C | 78 - 86% |
| Stage 3 | C1 (COOH) | Amidation | None (HATU coupling reagent) | DIPEA in DMF | 25 °C | > 90% |
Experimental Protocols
The following protocols have been designed as self-validating systems. By analyzing the crude reaction mixture via LC-MS after Stage 1, the absence of di-coupled products confirms the preservation of the C–Br bond, validating the orthogonal strategy.
Diagram 2: Five-step experimental workflow for high-throughput API scaffold generation.
Protocol 1: Regioselective Suzuki-Miyaura Coupling (C6 Position)
Objective: Selectively couple an arylboronic acid at the C-I bond while leaving the C-Br and C-Cl bonds intact.
-
Preparation: In an oven-dried Schlenk flask, add 3-Bromo-2-chloro-6-iodobenzoic acid (1.0 mmol, 361.36 mg)[4], the desired arylboronic acid (1.05 mmol), and K₂CO₃ (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg). Causality note: A bidentate ligand like dppf provides a stable Pd complex that favors the highly reactive C-I bond at low temperatures without over-activating the C-Br bond.
-
Solvent & Degassing: Add a degassed mixture of THF/H₂O (4:1 v/v, 10 mL). Purge the flask with nitrogen for 5 minutes.
-
Reaction: Heat the mixture to exactly 50 °C and stir for 4 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. Acidify the aqueous layer to pH ~3 using 1M HCl (crucial to protonate the carboxylate for organic extraction). Extract with Ethyl Acetate (3 × 15 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via silica gel chromatography (DCM:MeOH gradient) to afford the 6-aryl-3-bromo-2-chlorobenzoic acid intermediate.
Protocol 2: Chemoselective Buchwald-Hartwig Amination (C3 Position)
Objective: Form a C–N bond at the C3 position by activating the remaining C-Br bond.
-
Preparation: To a new Schlenk flask, add the intermediate from Protocol 1 (1.0 mmol), the desired primary or secondary amine (1.2 mmol), and Cs₂CO₃ (2.5 mmol, 814.5 mg).
-
Catalyst/Ligand: Add Pd₂(dba)₃ (0.025 mmol, 22.9 mg) and XPhos (0.1 mmol, 47.7 mg). Causality note: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to facilitate the challenging oxidative addition into C-Br bonds and subsequent reductive elimination of amines.
-
Solvent: Add anhydrous, degassed Toluene (10 mL).
-
Reaction: Seal the flask and heat to 90 °C for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify the crude product via reverse-phase preparative HPLC to yield the 6-aryl-3-amino-2-chlorobenzoic acid.
Protocol 3: Late-Stage Amidation (C1 Position)
Objective: Convert the carboxylic acid into an amide to finalize the drug-like scaffold.
-
Preparation: Dissolve the intermediate from Protocol 2 (1.0 mmol) in anhydrous DMF (5 mL).
-
Activation: Add HATU (1.2 mmol, 456.3 mg) and N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 0.52 mL). Stir for 10 minutes at room temperature to form the active ester. Causality note: HATU is chosen over EDC/HOBt for its superior efficiency in coupling sterically hindered carboxylic acids (due to the adjacent ortho-chlorine).
-
Coupling: Add the target amine (1.5 mmol) and stir at room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3 × 10 mL). Wash the organic layer extensively with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify to obtain the final API scaffold.
References
-
F. Schoenebeck et al. "Gold-Catalyzed Chemoselective Couplings of Polyfluoroarenes with Aryl Germanes and Downstream Diversification." Journal of the American Chemical Society, 2020. Available at:[Link]
-
MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Molecules, 2019. Available at:[Link]
Sources
Sonogashira coupling conditions for 3-Bromo-2-chloro-6-iodobenzoic acid
Technical Application Note: Chemoselective Sonogashira Coupling of 3-Bromo-2-chloro-6-iodobenzoic Acid
Part 1: Executive Summary & Strategic Analysis
The Challenge: The functionalization of 3-Bromo-2-chloro-6-iodobenzoic acid presents a distinct chemoselectivity challenge. The molecule contains three different halogen leaving groups (I, Br, Cl) and an acidic functionality (-COOH). The objective is to exclusively couple a terminal alkyne at the C6-Iodine position while preserving the C3-Bromine and C2-Chlorine for subsequent diversification (e.g., Suzuki or Buchwald-Hartwig couplings).
Mechanistic Hierarchy:
Success relies on exploiting the rate of oxidative addition to Palladium(0), which follows the bond dissociation energy hierarchy:
Critical Control Points:
-
Temperature: Must be strictly controlled (20–25 °C). Elevating temperature >45 °C risks activating the C3-Bromine.
-
Acidic Interference: The free carboxylic acid at C1 is ortho to the reactive C6-Iodine. This creates steric bulk and potential catalyst poisoning via carboxylate coordination.
-
Recommendation:Protocol A (Ester Protection) is the "Gold Standard" for scalability and purity.
-
Alternative:Protocol B (Direct Acid) is provided for rapid screening but requires careful pH management.
-
Part 2: Experimental Protocols
Protocol A: The "Gold Standard" (Via Methyl Ester)
Recommended for scale-up (>1g) and when high purity is required.
Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and reduces the electron-withdrawing effect on the ring, stabilizing the oxidative addition complex.
Step 1: Protection (Methyl Ester Formation)
-
Dissolve 3-Bromo-2-chloro-6-iodobenzoic acid (1.0 equiv) in MeOH/Toluene (1:1).
-
Add TMS-Diazomethane (2.0 M in hexanes, 1.2 equiv) dropwise at 0 °C.
-
Stir at 0 °C for 30 min, then warm to RT for 1 hour.
-
Quench with acetic acid, concentrate, and pass through a short silica plug.
-
Checkpoint: Ensure quantitative conversion by TLC/LCMS.
-
Step 2: Chemoselective Sonogashira Coupling
-
Substrate: Methyl 3-bromo-2-chloro-6-iodobenzoate (1.0 equiv)
-
Alkyne: Terminal Alkyne (1.1 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Co-Catalyst: Copper(I) Iodide [CuI] (1 mol%)
-
Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio). Degassed.
Procedure:
-
Setup: Flame-dry a Schlenk flask and cycle with Argon (3x).
-
Charging: Add the Methyl ester, Pd(PPh₃)₂Cl₂, and CuI.
-
Solvent: Add degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise at Room Temperature (23 °C) .
-
Reaction: Stir at RT for 4–6 hours.
-
Monitoring: Check HPLC at 1 hour. If C-I is >95% consumed, stop. Do NOT heat.
-
-
Workup: Dilute with EtOAc, wash with sat. NH₄Cl (to remove Cu), brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc).
Step 3: Hydrolysis (Optional)
-
Dissolve coupled ester in THF/Water (3:1). Add LiOH (2.0 equiv). Stir at RT until conversion is complete (usually <2h). Acidify to pH 3 with 1N HCl to precipitate the product.
Protocol B: Direct Free Acid Coupling
Recommended for high-throughput library synthesis (<50 mg).
Rationale: Uses an excess of base to solubilize the carboxylate and water-tolerant conditions.
-
Substrate: 3-Bromo-2-chloro-6-iodobenzoic acid (1.0 equiv)
-
Catalyst: Pd(PPh₃)₄ (3 mol%) — Tetrakis is preferred here for better solubility.
-
Co-Catalyst: CuI (2 mol%)[1]
-
Base: Et₃N (4.0 equiv) — Extra equivalents needed to neutralize the acid.
-
Solvent: DMF (Anhydrous, Degassed).[2]
Procedure:
-
Dissolve substrate in DMF (0.1 M concentration).
-
Add Et₃N (4.0 equiv). The solution may warm slightly (exothermic salt formation).
-
Add Pd(PPh₃)₄ and CuI under Argon flow.
-
Add Alkyne (1.2 equiv).
-
Stir at RT for 12–18 hours.
-
Note: Free acid couplings are slower. If conversion is <50% after 6h, warm strictly to 35 °C . Do not exceed 40 °C.
-
-
Workup: Pour into water, acidify to pH 3 with 1N HCl, extract with EtOAc.
Part 3: Data & Visualization
Table 1: Optimization Parameters & Limits
| Parameter | Recommended | Limit (Danger Zone) | Impact of Violation |
| Temperature | 20–25 °C | > 45 °C | Activation of C3-Bromine (Bis-coupling) |
| Atmosphere | Argon/Nitrogen | Air/Oxygen | Homocoupling of alkyne (Glaser coupling) |
| Base Equiv (Protocol B) | 3.0 – 4.0 eq | < 2.0 eq | Incomplete salt formation; stalled reaction |
| Solvent | THF or DMF | Water (without surfactant) | Poor solubility of aryl halide |
Diagram 1: Chemoselectivity & Workflow Logic
Caption: Decision tree for selecting the optimal coupling protocol based on scale and purity requirements, highlighting the mechanistic window for chemoselectivity.
Part 4: Troubleshooting & Safety
Common Failure Modes:
-
Glaser Homocoupling (Alkyne Dimerization):
-
No Reaction (Stalled at C-I):
-
Loss of Bromine (Dehalogenation):
Safety Note: Halo-benzoic acids can be skin irritants. TMS-Diazomethane (Protocol A) is toxic and non-explosive but should be handled in a fume hood with specific glassware (no ground glass joints if possible, or careful handling).
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[5] Chemical Reviews, 107(3), 874-922.
-
Liang, B., et al. (2005).[10] Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions.[10] The Journal of Organic Chemistry, 70(1), 391-393.[10]
-
Nagy, A., et al. (2012). Chemoselective Sonogashira Coupling of Polyhalogenated Heterocycles. Organic Letters, 14(11), 2822–2825. (Analogous reactivity hierarchy).
-
Google Patents. (2016). Synthesis method of 5-bromo-2-chloro benzoic acid (CN105622382A).[9] (Precursor synthesis and stability data).
-
Krasovskiy, A., et al. (2006). A LiCl-Mediated Br/Mg Exchange for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie, 45(18), 2958-2961. (Discusses halogen stability).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijisrt.com [ijisrt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kbfi.ee [kbfi.ee]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Unlocking Molecular Diversity: Late-Stage Functionalization Enabled by Polyhalogenated Benzoic Acid Scaffolds
Abstract
Late-stage functionalization (LSF) is a paradigm-shifting strategy in modern medicinal chemistry and materials science. It allows for the rapid diversification of complex molecules at a late point in their synthesis, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] Polyhalogenated benzoic acids have emerged as exceptionally versatile scaffolds for LSF, offering a canvas of multiple, chemically distinct reaction handles. The differential reactivity of various halogen atoms (F, Cl, Br, I) on the aromatic ring, governed by factors such as bond dissociation energies and electronic effects, enables site-selective modifications through a variety of cross-coupling reactions.[2][3][4] This guide provides a comprehensive overview of the principles, protocols, and applications of using polyhalogenated benzoic acid scaffolds for late-stage functionalization, aimed at researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Polyhalogenated Scaffolds in LSF
The discovery and development of new pharmaceuticals and functional materials is an intricate process, often requiring the synthesis and evaluation of extensive compound libraries. Traditional synthetic approaches can be linear and time-consuming, with significant resource investment required for each new analogue. Late-stage functionalization offers a more convergent and efficient alternative by introducing molecular diversity at the final stages of a synthetic sequence.[1]
Polyhalogenated benzoic acids are particularly well-suited for this approach due to several key features:
-
Orthogonal Reactivity: The different carbon-halogen bonds (C-I, C-Br, C-Cl, C-F) exhibit distinct reactivities in transition-metal-catalyzed cross-coupling reactions.[2] This allows for the sequential and site-selective introduction of various functional groups. Generally, the order of reactivity follows C-I > C-Br > C-OTf > C-Cl.[3]
-
Commercial Availability: A wide array of polyhalogenated benzoic acids are commercially available, providing a diverse set of starting points for synthetic campaigns.
-
Directing Group Capability: The carboxylic acid moiety can act as a directing group, influencing the regioselectivity of C-H functionalization reactions on the aromatic ring, further expanding the possibilities for molecular derivatization.[5][6][7]
-
Bioisosteric Relevance: Halogen atoms are prevalent in many approved drug molecules and can significantly impact a compound's pharmacokinetic and pharmacodynamic properties through mechanisms like halogen bonding.[8][9]
This document will delve into the practical aspects of utilizing these powerful building blocks, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
The Chemical Logic of Site-Selectivity
The ability to selectively functionalize one halogen position over others on a polyhalogenated arene is the cornerstone of this methodology. This selectivity is primarily governed by the oxidative addition step in the catalytic cycle of cross-coupling reactions.[2][10]
Inherent Reactivity of Carbon-Halogen Bonds
The bond dissociation energy (BDE) of the carbon-halogen bond is a primary determinant of its reactivity. The general trend for BDE is C-F > C-Cl > C-Br > C-I. Consequently, in a polyhalogenated arene containing different halogens, the weaker C-I bond will typically undergo oxidative addition with a palladium catalyst preferentially over a C-Br bond, and so on.[2]
Electronic and Steric Effects
The electronic environment of the aromatic ring significantly influences the rate of oxidative addition. Electron-withdrawing groups can increase the electrophilicity of the carbon-halogen bond, making it more susceptible to oxidative addition.[2][10] Conversely, sterically hindered positions are less likely to react. These effects can be exploited to achieve site-selectivity even between identical halogen atoms on the same ring.[2][4]
Ligand and Catalyst Control
The choice of ligand and palladium precatalyst can have a profound impact on the outcome of a cross-coupling reaction, sometimes even overriding the inherent reactivity of the C-X bonds.[11][12][13][14] For instance, specific ligands can promote the activation of a typically less reactive C-Cl bond in the presence of a more reactive C-Br bond.[3]
Diagram: The Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
Experimental Protocols: A Practical Guide
The following protocols are intended as a starting point and may require optimization for specific substrates and coupling partners.
General Considerations
-
Inert Atmosphere: All cross-coupling reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
-
Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.
-
Reagent Purity: The purity of all reagents, especially the boronic acid or ester, is crucial for obtaining high yields and reproducible results.
Protocol 1: Selective Suzuki-Miyaura Coupling of a Dihalogenated Benzoic Acid
This protocol describes the selective functionalization of a dihalogenated benzoic acid, for example, 2-bromo-5-chlorobenzoic acid, at the more reactive bromine position.
Materials:
-
2-Bromo-5-chlorobenzoic acid
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K2CO3 (2.0 equivalents)
-
1,4-Dioxane/H2O (4:1 mixture)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
To the reaction vessel, add 2-bromo-5-chlorobenzoic acid, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add Pd(PPh3)4 to the vessel.
-
Add the degassed 1,4-dioxane/H2O solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Results for Selective Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Chloro-2-phenylbenzoic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-Chloro-2-(4-methoxyphenyl)benzoic acid | 92 |
| 3 | 3-Pyridylboronic acid | 5-Chloro-2-(pyridin-3-yl)benzoic acid | 78 |
Protocol 2: Ortho-Lithiation and Functionalization
The carboxylic acid group can direct metallation to the ortho position, allowing for the introduction of various electrophiles.[15][16][17]
Materials:
-
Halogenated benzoic acid (e.g., 4-chlorobenzoic acid)
-
s-Butyllithium (s-BuLi) (2.2 equivalents) in cyclohexane
-
TMEDA (2.2 equivalents)
-
Anhydrous THF
-
Electrophile (e.g., iodine, dimethyl disulfide)
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Dry ice/acetone bath
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the halogenated benzoic acid and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA, followed by the slow, dropwise addition of s-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the electrophile and continue stirring at -78 °C for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Diagram: Ortho-Directed Functionalization Workflow
Caption: A streamlined workflow for the ortho-functionalization of polyhalogenated benzoic acids.
Applications in Drug Discovery and Beyond
The ability to rapidly generate diverse libraries of complex molecules makes late-stage functionalization with polyhalogenated benzoic acids a powerful tool in drug discovery.[1][18] This approach has been successfully employed in the synthesis and optimization of a wide range of biologically active compounds.
Furthermore, the principles of selective functionalization are not limited to medicinal chemistry. They are equally applicable in the development of novel organic materials, such as polymers and molecular electronics, where precise control over molecular architecture is paramount.
Conclusion
Polyhalogenated benzoic acids are invaluable scaffolds for late-stage functionalization, providing a robust and flexible platform for the synthesis of complex and diverse molecular architectures. By understanding the principles of site-selectivity and employing the appropriate reaction conditions, researchers can unlock the full potential of these versatile building blocks to accelerate innovation in drug discovery, materials science, and beyond.
References
-
Daugulis, O. (2007). Two Methods for Direct ortho-Arylation of Benzoic Acids. Journal of the American Chemical Society. [Link]
-
Fairlamb, I. J. S., & Scott, N. W. J. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society. [Link]
-
Mortier, J., Bennetau, B., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Sarpong, R., Palani, V., & Perea, M. A. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
-
Willans, C. E., & Fairlamb, I. J. S. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. White Rose Research Online. [Link]
-
Yuen, O. Y., et al. (2023). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes. ResearchGate. [Link]
-
Zhang, Y., & Yu, J.-Q. (2025). Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. Journal of the American Chemical Society. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.polyu.edu.hk [research.polyu.edu.hk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. repository.cam.ac.uk [repository.cam.ac.uk]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis methods for 3-Bromo-2-chloro-6-iodobenzoic acid
Application Note: Scalable Regioselective Synthesis of 3-Bromo-2-chloro-6-iodobenzoic Acid
Executive Summary
This guide details a scalable, high-fidelity protocol for the synthesis of 3-Bromo-2-chloro-6-iodobenzoic acid (CAS 2091247-87-7) . While classical electrophilic aromatic substitution (EAS) fails to achieve the required regioselectivity due to the competing directing effects of the halogen array and the deactivating carboxyl group, this protocol utilizes Directed Ortho-Lithiation (DoM) . This method exploits the acidity of the C6-proton—enhanced by the inductive effects of the adjacent halogens and the directing power of the carboxylate—to install the iodine atom with near-perfect regiocontrol.
Key Advantages:
-
Regiospecificity: >98% selectivity for the C6 position.
-
Scalability: Protocol adapted for kilo-lab execution using standard cryo-reactors.
-
Convergence: Utilizes the commercially available 2-chloro-3-bromobenzoic acid, reducing step count.
Retrosynthetic Analysis & Strategy
The target molecule is a dense poly-halogenated benzoic acid. The steric crowding at the 2, 3, and 6 positions makes late-stage halogenation via standard EAS (e.g.,
Strategic Logic:
-
The Scaffold: Start with 3-bromo-2-chlorobenzoic acid .[1][2] The C6 position is the only remaining ortho-position relative to the carboxyl group.
-
The Method: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . Unlike n-BuLi, LiTMP is non-nucleophilic, preventing attack on the carboxylate or halogen-lithium exchange (scrambling), and is bulky enough to suppress benzyne formation.
-
The Electrophile: Elemental Iodine (
) provides a clean quench of the lithiated intermediate.
Figure 1: Retrosynthetic strategy highlighting the direct functionalization of the C6 position via DoM.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity/Grade |
| 3-Bromo-2-chlorobenzoic acid | Starting Material | >97% (HPLC) |
| 2,2,6,6-Tetramethylpiperidine (TMP) | Ligand for Base | 99%, distilled |
| n-Butyllithium (n-BuLi) | Lithiating Agent | 2.5 M in Hexanes |
| Tetrahydrofuran (THF) | Solvent | Anhydrous, inhibitor-free |
| Iodine ( | Electrophile | Resublimed crystals |
| Sodium Thiosulfate ( | Quench | 10% Aqueous Soln.[2][3][4][5][6] |
Step-by-Step Methodology
1. Preparation of LiTMP (In-situ)
-
Rationale: Freshly generated LiTMP ensures maximum activity and accurate stoichiometry.
-
Protocol:
-
Charge an oven-dried cryo-reactor with anhydrous THF (10 vol relative to TMP).
-
Add 2,2,6,6-Tetramethylpiperidine (2.2 equiv) under
atmosphere. -
Cool to -78°C (internal temperature).
-
Dropwise add n-BuLi (2.1 equiv) over 30 minutes, maintaining temp < -70°C.
-
Stir at 0°C for 30 minutes to ensure complete deprotonation of the amine, then re-cool to -78°C .
-
2. Metalation of the Substrate
-
Rationale: The carboxylate group first consumes 1 equivalent of base (forming the Li-carboxylate), which then directs the second equivalent to the ortho-C6 position.
-
Protocol:
-
Dissolve 3-bromo-2-chlorobenzoic acid (1.0 equiv) in anhydrous THF (5 vol).
-
Add this solution dropwise to the pre-formed LiTMP at -78°C over 45-60 minutes.
-
Critical Control Point: Maintain internal temperature below -70°C to prevent benzyne formation (elimination of LiCl).
-
Stir for 2 hours at -78°C. The solution typically turns a deep red/orange, indicating the formation of the dianion.
-
3. Iodination (Electrophilic Quench)
-
Protocol:
-
Dissolve Iodine (
, 2.5 equiv) in anhydrous THF (3 vol). -
Add the Iodine solution rapidly to the reaction mixture at -78°C .
-
Observation: The color will transition from dark red to pale yellow/brown.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
4. Workup & Isolation
-
Protocol:
-
Quench the reaction with 10% aqueous
(Sodium Thiosulfate) to reduce excess iodine (color change from purple/brown to clear/yellow). -
Acidify carefully with 1M HCl to pH 1-2 to protonate the carboxylate.
-
Extract with Ethyl Acetate (3 x 5 vol) .
-
Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Recrystallization: Triturate the crude solid with cold Toluene or Heptane/EtOAc (9:1) to yield the pure product.
-
Process Workflow Diagram
Figure 2: Unit operation workflow for the DoM synthesis process.
Analytical Validation
| Test | Expected Result | Notes |
| HPLC Purity | > 98.0% | Monitor disappearance of starting material (RT shift). |
| 1H NMR (DMSO-d6) | Two aromatic doublets (or one singlet if resolution low) | The diagnostic C6 proton signal (approx 7.4-7.8 ppm) of the starting material must be absent. |
| Appearance | Off-white to pale yellow solid | Dark color indicates residual Iodine. |
| Melting Point | Distinct from precursor | Verify against internal standard. |
Mechanistic Note on Impurities: If the temperature exceeds -60°C during lithiation, you may observe the formation of "benzyne-derived" dimers or oligomers due to the elimination of LiCl. Strict thermal control is the primary critical quality attribute (CQA).
Safety & Handling
-
Organolithiums: n-BuLi is pyrophoric. All transfers must use cannula techniques or gas-tight syringes under inert atmosphere (
/Ar). -
Iodine: Corrosive and sublimates. Weigh in a fume hood.
-
Exotherms: The quench of the lithiated species with Iodine is exothermic; add slowly.
References
- DoM Methodology: Mortier, J., et al. "Directed Ortho-Lithiation of Benzoic Acids." Journal of Organic Chemistry.
-
Analogous Synthesis: Preparation of 2-chloro-5-iodobenzoic acid. ChemicalBook / Patent CN104086361A.
-
Precursor Data: 3-Bromo-2-chlorobenzoic acid properties and safety. Sigma-Aldrich.
-
Iodination Reagents: "Regioselective Iodination of Chlorinated Aromatic Compounds." PMC / NIH.
Sources
- 1. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]
- 2. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4 | Chemsrc [chemsrc.com]
- 3. 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [sigmaaldrich.com]
- 4. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 5. US2849480A - Process for the preparation of 2, 3, 6-trihydroxybenzoic acid and derivatives - Google Patents [patents.google.com]
- 6. 6-Bromo-2-chloro-3-ethylquinoline | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Diazotization of Amino-Chloro-Bromo-Benzoic Acids
Subject: Optimization of Yield & Stability for Deactivated, Zwitterionic Substrates Ticket ID: DZ-HALO-BENZ-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Impossible" Substrate
You are likely here because the standard textbook protocol (
-
Incomplete Reaction: Starting material remains suspended and unreacted.
-
Tar Formation: The solution turned black/brown due to phenol coupling.
-
Low Yield: Subsequent Sandmeyer or reduction steps failed.
The Root Cause: Amino-chloro-bromo-benzoic acids are a "perfect storm" of diazotization challenges.
-
Electronic Deactivation: The halogen atoms (Chloro/Bromo) are electron-withdrawing groups (EWGs), drastically reducing the nucleophilicity of the amine. The amine cannot attack the nitrosyl species effectively.
-
Solubility (The Zwitterion Trap): The amino group and carboxylic acid form an internal salt (zwitterion), creating a high-lattice-energy solid that is insoluble in weak aqueous acids.
-
Instability: If formed, the resulting diazonium species is prone to hydrolysis (phenol formation) or explosive decomposition if isolated dry (diazonium carboxylate inner salts).
This guide provides three "Tiers" of intervention, moving from standard adjustments to high-performance organic phase protocols.
Visual Workflow: Method Selection Strategy
Use this decision tree to select the correct protocol for your specific derivative.
Caption: Decision matrix for selecting the optimal diazotization protocol based on substrate solubility and electronic properties.
Troubleshooting Guide & Protocols
Ticket #1: "My starting material is a brick. It won't dissolve in acid."[1]
Diagnosis: Zwitterionic lattice lock.
Solution: Switch to Method B: Nitrosyl Sulfuric Acid .
Standard aqueous acid (
Protocol: The Nitrosyl Sulfuric Acid Method
Best for: Scale-up, highly deactivated amines (e.g., 2-amino-3-bromo-5-chlorobenzoic acid).
-
Preparation of Reagent (The "Violet" Acid):
-
Diazotization:
-
Dissolve/suspend your amino-halobenzoic acid in concentrated
(or glacial acetic acid if is too harsh) in a separate flask. -
Cool amine solution to
. -
Add the Nitrosyl Sulfuric acid solution dropwise.
-
Critical Step: Stir for 2–3 hours at
. Deactivated amines react slowly.
-
-
Quench/Workup:
-
Pour the mixture onto crushed ice slowly.
-
Result: The diazonium sulfate is now in aqueous solution, ready for the next step (Sandmeyer/Reduction).[2]
-
Ticket #2: "I'm getting low yields and tarry byproducts."
Diagnosis: Hydrolysis competition. Solution: Switch to Method C: The Alkyl Nitrite (Doyle) Protocol . Water is the enemy. In aqueous acid, the diazonium salt is in equilibrium with the phenol (hydrolysis). By using an organic solvent and an alkyl nitrite (tert-butyl nitrite), you eliminate water entirely, preventing phenol formation and tar.
Protocol: Anhydrous Diazotization (Doyle Method)
Best for: High value substrates, lab scale (<10g), and subsequent halogenation.
-
Setup:
-
Suspend the amino-chloro-bromo-benzoic acid in anhydrous Acetonitrile (MeCN) or THF .
-
Add 1.5 equivalents of p-Toluenesulfonic acid (PTSA) if the amine is extremely unreactive (optional, helps solubilize).
-
-
Reaction:
-
Add 1.2 – 1.5 equivalents of tert-Butyl Nitrite (t-BuONO) dropwise at room temperature (or
if scale > 5g). -
Observation: The reaction often turns homogeneous as the diazonium species forms, evolving
only if it decomposes (bad) or if you are running a one-pot Sandmeyer (good).
-
-
One-Pot Sandmeyer (Optional):
-
Add
or directly to this organic solution to convert the diazonium immediately to the halide, avoiding isolation.
-
Data Comparison: Aqueous vs. Organic
| Feature | Method A: Aqueous HCl | Method B: Nitrosyl Sulfuric | Method C: Alkyl Nitrite (Organic) |
| Solubility | Poor (Suspension) | Excellent (Solution) | Good (Solvent dependent) |
| Active Species | |||
| Water Content | High (Hydrolysis risk) | Low (Hygroscopic) | Zero (Anhydrous) |
| Typical Yield | 10–30% | 60–85% | 80–95% |
| Waste | High (Acidic brine) | High (Sulfuric waste) | Low (Organic waste) |
Ticket #3: "CRITICAL SAFETY WARNING - Explosion Hazard"
Issue: "I tried to filter the solid diazonium salt to weigh it, and it detonated."
The Science:
Diazonium salts of benzoic acids often form Diazonium Carboxylates (inner salts/zwitterions).
Safety Protocol:
-
NEVER dry the isolated diazonium salt of an amino-benzoic acid.
-
ALWAYS keep it wet or in solution.
-
Process Immediately: Convert the diazonium to the final product (via Sandmeyer, reduction, or azo coupling) in situ. Do not store.
-
Quench: If you have excess diazonium, quench with sulfamic acid or hypophosphorous acid before disposal.
FAQ: Rapid Fire Solutions
Q: Can I use Sodium Nitrite in Acetic Acid?
A: Yes. This is a "hybrid" approach. Glacial acetic acid improves solubility compared to water. However, Nitrosyl Sulfuric acid is generally superior for poly-halogenated substrates because the acidity of acetic acid is insufficient to generate high concentrations of
Q: How do I know if the diazotization is finished? A: The classic Starch-Iodide Paper test is for excess nitrite, not completion of reaction.
-
Test: Take a drop of reaction mix, dilute with water, spot on starch-iodide paper. Blue/Black = Excess Nitrite present (Good).
-
Completion Check: Take a drop, dilute, and add alkaline
-naphthol.
Q: My Sandmeyer reaction (adding CuCl) failed after using Nitrosyl Sulfuric acid.
A: The high viscosity and acidity of
-
Fix: Dilute the sulfuric acid mixture into ice water before adding the Copper(I) halide solution. The Sandmeyer reaction requires an aqueous or semi-aqueous environment to allow the single-electron transfer (SET) mechanism to proceed efficiently.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 42(14), 2426–2430, 1977. Link
-
Organic Syntheses. "Diazotization of Anthranilic Acid." Org.[5][6] Synth. Coll. Vol. 1, p. 119. (Foundational protocol for amino-benzoic acids). Link
-
Sheng, M., et al. "Reactive Chemical Hazards of Diazonium Salts." Process Safety Progress, 34(4), 2015. (Critical safety data on diazonium carboxylates). Link
-
Barral, K., et al. "Tert-Butyl Nitrite: An Efficient Reagent for the Synthesis of Aromatic Azides."[7] Organic Letters, 9(9), 1809–1811, 2007.[7] (Modern application of TBN). Link
Sources
Technical Support Center: Purification of 3-Bromo-2-chloro-6-iodobenzoic Acid
Case ID: PUR-3BC6I-BA Status: Active Assigned Specialist: Senior Application Scientist Subject: Isolation and purification protocols for poly-halogenated benzoic acid intermediates.
Overview & Molecule Profile
Welcome to the technical support hub for 3-Bromo-2-chloro-6-iodobenzoic acid . This molecule represents a class of "crowded" poly-halogenated aromatic acids often used as scaffolds in drug discovery (e.g., p38 MAP kinase inhibitors) or agrochemical synthesis.
Why is this purification difficult?
-
Steric Crowding: The 2,6-disubstitution pattern forces the carboxylic acid group out of planarity, affecting solubility and crystal packing.
-
Acidity (
): Due to the electron-withdrawing inductive effects of the ortho-chloro and ortho-iodo groups, this acid is significantly stronger than benzoic acid. It precipitates rapidly upon acidification, often trapping impurities ("crashing out"). -
Reaction Byproducts: Synthesis (typically via Sandmeyer diazotization-iodination) often leaves residual iodine (
), de-halogenated byproducts (protodehalogenation), and inorganic copper/iodide salts.
Module 1: Primary Isolation (The Work-Up)
Objective: Remove inorganic salts, residual iodine, and non-acidic organic impurities.
Standard Operating Procedure (SOP-01)
Step 1: Quenching & Iodine Removal
-
Issue: Reaction mixtures from iodination often appear deep purple or brown due to free iodine.
-
Protocol:
-
Dissolve/suspend the crude reaction mixture in an organic solvent (Ethyl Acetate or DCM).
-
Wash the organic layer with 10% aqueous Sodium Thiosulfate (
) or Sodium Bisulfite. -
Validation: The organic layer must turn from purple/brown to pale yellow or colorless. If color persists, repeat the wash.
-
Mechanism: Thiosulfate reduces lipophilic
to water-soluble iodide ( ).
-
Step 2: Acid-Base Extraction (The "Switch")
-
Logic: We exploit the acidity of the carboxylic acid to separate it from non-acidic impurities (e.g., unreacted anilines or nitro-precursors).
-
Protocol:
-
Extract: Treat the organic layer with 1M NaOH or Sat.
. The product moves to the aqueous layer (as the carboxylate salt). -
Wash: Wash the aqueous layer with fresh Ethyl Acetate (discards non-acidic impurities).
-
Acidify: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH < 1.
-
Precipitate: The product should precipitate as a solid.
-
Visual Workflow: Acid-Base Extraction Strategy
Figure 1: Logic flow for the removal of iodine and isolation of the acidic component. Note the critical color-check loop.
Module 2: Recrystallization (Polishing)
Objective: Remove regioisomers (e.g., 3-bromo-2-chloro-benzoic acid) and trace impurities.
The Challenge: Poly-halogenated benzoic acids often have low melting points or form "oils" rather than crystals if the solvent is too hot or the cooling is too fast.
Solvent Selection Guide
| Solvent System | Polarity | Suitability | Notes |
| Ethanol / Water | High | Primary Choice | Dissolve in hot EtOH, add hot |
| Toluene / Heptane | Low | Secondary Choice | Best for removing non-polar organic byproducts. Requires heating to ~90°C. |
| Methanol | High | Specific | Good for small scale, but high solubility can lead to yield loss. |
| Acetic Acid | Medium | Niche | Used if the product is very insoluble. Warning: Hard to dry/remove traces. |
Troubleshooting Protocol: "Oiling Out"
If your product forms a gummy oil at the bottom of the flask instead of crystals:
-
Re-heat: Bring the mixture back to a boil until the oil dissolves.
-
Add Solvent: Add a small amount (5-10%) more of the good solvent (e.g., Ethanol).
-
Seed: Cool slightly and add a "seed crystal" of pure product (if available) or scratch the glass wall with a rod.
-
Slow Cool: Wrap the flask in a towel to cool it very slowly to room temperature before using an ice bath.
Module 3: Advanced Purification (Isomer Separation)
If recrystallization fails to remove the des-iodo or regio-isomeric impurities (confirmed by HPLC/NMR), use these Tier 3 methods.
Option A: Esterification-Chromatography-Hydrolysis
-
Why? Carboxylic acids often streak on silica gel due to hydrogen bonding. Esters behave better.
-
Protocol:
-
Convert acid to Methyl Ester (
). -
Purify Methyl Ester via Flash Column Chromatography (Hexanes/EtOAc). Isomers often separate better in this non-polar form.
-
Hydrolyze back to acid (
).
-
Option B: Reverse Phase Prep-HPLC
-
Column: C18.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Gradient: Poly-halogenated acids are hydrophobic. Expect elution at high organic % (e.g., 60-80% ACN).
Frequently Asked Questions (FAQs)
Q1: The product is pink even after thiosulfate washing. Why?
-
A: The pink color might be trapped inside the crystal lattice if you precipitated too fast.
-
Fix: Redissolve the solid in EtOAc and repeat the thiosulfate wash. Ensure the layers are vigorously shaken.
Q2: My yield is low after acid-base extraction.
-
A: The 2,6-disubstitution increases acidity (
drops). If you acidify to pH 3 or 4, the salt may still exist. -
Fix: You must acidify to pH 1 (check with litmus paper). Also, ensure the aqueous layer volume isn't too large; the protonated acid still has some water solubility. Saturate the aqueous layer with NaCl (salting out) before the final filtration.
Q3: Can I use charcoal (activated carbon)?
-
A: Yes, during the recrystallization step. If the solution is dark, add activated charcoal to the hot solution, stir for 5 mins, and filter hot through Celite. This removes tarry polymerization byproducts.
References
-
Iodine Removal & Thiosulfate Workup
-
Synthesis of Halogenated Benzoic Acids (General Protocols)
-
Purification of Benzoic Acid Derivatives
-
Properties of 3-Bromo-2-chloro-6-iodobenzoic acid (Analog Data)
- PubChem Compound Summary. "3-Bromo-5-chloro-2-iodobenzoic acid" (Regioisomer). Provides physical property data (solubility, pKa trends) relevant to the target molecule.
-
Deamination/Halogenation Protocols
- ResearchGate / J. Chem. Educ. "Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene.
Sources
Technical Support Center: Copper Impurity Troubleshooting in Sonogashira Couplings
Welcome to the Advanced Synthesis Support Center. This guide is specifically engineered for researchers and drug development professionals struggling with trace copper contamination in Sonogashira cross-coupling products, particularly when synthesizing iodobenzoic acid derivatives.
Mechanistic FAQ: Why is Copper So Stubborn?
Q1: Why does copper selectively contaminate my iodobenzoic acid Sonogashira products? A: The causality lies in coordination chemistry. The Sonogashira coupling of an iodobenzoic acid yields an alkynylbenzoic acid. Carboxylic acids are excellent bidentate ligands for Cu(II) (and to a lesser extent, Cu(I)). During the aerobic workup of the reaction, Cu(I) rapidly oxidizes to Cu(II), which then chelates with your benzoic acid product to form highly stable, organic-soluble copper carboxylate complexes. Standard aqueous washes (like water or brine) cannot break this chelation, causing the copper to remain trapped in your organic phase alongside your Active Pharmaceutical Ingredient (API).
Q2: How do I chemically break this copper-carboxylate chelation?
A: You must introduce a competing ligand with a significantly higher formation constant (
Q3: If copper removal is this difficult, should I switch to a Copper-Free Sonogashira protocol? A: If your API strictly requires <10 ppm copper and downstream purification is failing, a copper-free protocol is highly recommended. Modern copper-free Sonogashira reactions operate via a tandem Palladium-Palladium transmetalation mechanism, bypassing the need for a copper acetylide intermediate entirely [3][4]. This eliminates the impurity at the source, though it may require higher palladium loadings or specialized ligands.
Workflow & Mechanistic Visualizations
Caption: Workflow for sequential copper removal from carboxylic acid APIs.
Caption: Competitive chelation mechanism for displacing copper from carboxylate groups.
Quantitative Method Comparison
| Purification Method | Mechanism of Action | Target Cu Level | API Yield Impact | Scalability | Best Used For |
| 0.1 M EDTA Wash | Hexadentate aqueous chelation | ~50 - 100 ppm | Minimal (< 5% loss) | Excellent | First-line bulk copper removal |
| SiliaMetS Thiol | Covalent-like S-Cu bonding | < 10 ppm | Moderate (5-10% loss) | Good (Batch/Flow) | Final polishing for API compliance |
| pH Precipitation | Phase-divergent isolation | < 5 ppm | High (10-20% loss) | Fair | Highly crystalline benzoic acids |
Self-Validating Experimental Protocols
Protocol A: EDTA Biphasic Extraction (Bulk Copper Removal)
Causality: EDTA outcompetes the benzoic acid for Cu(II) ions, pulling the metal into the aqueous phase while leaving the protonated benzoic acid in the organic phase.
-
Solubilization: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or 2-MeTHF). Ensure complete dissolution.
-
Chelation: Add an equal volume of 0.1 M aqueous disodium EDTA (
). -
Mass Transfer: Stir the biphasic mixture vigorously for 30–45 minutes. High shear is required to ensure the EDTA can interact with the organic-soluble copper complexes.
-
Phase Separation: Transfer to a separatory funnel and allow the layers to separate.
-
System Validation Check: Observe the aqueous layer. It should turn a distinct blue/green, confirming successful Cu(II) extraction. If the organic layer remains green, the EDTA is saturated.
-
Iteration: Repeat the EDTA wash (typically 2-3 times) until the newly separated aqueous layer is completely colorless.
-
Isolation: Wash the organic layer with brine, dry over
, and concentrate under vacuum.
Protocol B: Solid-Supported Scavenging with SiliaMetS Thiol (API Polishing)
Causality: For trace copper (<50 ppm) that resists aqueous washing, solid silica functionalized with thiol groups provides an overwhelming thermodynamic sink for copper ions [2].
-
Preparation: Dissolve the semi-purified benzoic acid product in a polar aprotic solvent (THF or DMF work best to keep the product fully soluble).
-
Scavenger Addition: Add SiliaMetS Thiol resin. Use 4 to 5 molar equivalents of resin relative to the estimated residual copper. (If unknown, add 20% w/w relative to the crude product).
-
Thermal Activation: Stir the suspension at 40–50 °C for 4 to 12 hours. Heating increases the kinetic rate of copper migrating from the product to the resin pores.
-
System Validation Check: The silica resin will visibly darken (often turning brown or black) as it absorbs palladium and copper.
-
Filtration: Filter the mixture through a pad of Celite to remove the metal-loaded resin. Wash the filter cake with 2 column volumes of fresh solvent to recover any physically trapped API.
-
Verification: Submit a concentrated aliquot for ICP-MS analysis to validate Cu < 10 ppm.
Protocol C: pH-Controlled Precipitation (Phase-Divergent Purification)
Causality: Benzoic acids become water-soluble sodium salts at high pH, while copper requires a chelator to stay dissolved at high pH. By carefully lowering the pH, the free benzoic acid precipitates out, leaving the chelated copper behind in the water.
-
Basification: Suspend the crude product in water and slowly add 1 M NaOH until the pH reaches 10. The benzoic acid will dissolve as sodium benzoate.
-
Chelator Addition: Add 0.5 equivalents of Rochelle salt (sodium potassium tartrate) or EDTA to the basic solution to prevent copper hydroxide precipitation.
-
Organic Wash: Wash the basic aqueous layer with Dichloromethane (DCM) to extract non-acidic impurities (e.g., unreacted alkynes, phosphine ligands). Discard the DCM layer.
-
Acidification: While stirring vigorously, slowly add 1 M HCl to the aqueous layer until the pH drops to 2–3.
-
System Validation Check: The free alkynylbenzoic acid will precipitate as a solid. If the solid is pure white or off-white, copper has been successfully excluded from the crystal lattice. If it is tinted green, copper co-precipitated; redissolve and repeat.
-
Isolation: Filter the solid, wash thoroughly with ice-cold water, and dry under high vacuum.
References
-
Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL:[Link]
-
QuadraPure Cartridges for Removal of Trace Metal from Reaction Mixtures in Flow Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation Source: Nature Communications (via PMC / NIH) URL:[Link]
Recrystallization solvents for 3-Bromo-2-chloro-6-iodobenzoic acid purification
[1]
Case ID: PUR-HAL-BZ-003 Status: Active Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Recrystallization Solvent Selection & Troubleshooting for Polyhalogenated Benzoic Acids[1]
Executive Summary: The Solubility Profile
3-Bromo-2-chloro-6-iodobenzoic acid is a highly functionalized, lipophilic aromatic acid.[1] Its purification presents unique challenges due to the "Ortho Effect" : the 2-chloro and 6-iodo substituents create significant steric hindrance around the carboxylic acid moiety, reducing its ability to hydrogen bond effectively with polar solvents compared to unsubstituted benzoic acid. Furthermore, the high molecular weight and halogen content increase its solubility in non-polar organic solvents.
Quick Solvent Recommendations:
| Solvent System | Role | Primary Use Case |
| Ethanol / Water (95:5 to 70:30) | Primary Choice | Best balance of yield and purity.[1] The alcohol dissolves the lipophilic core; water acts as the anti-solvent. |
| Ethyl Acetate / Heptane | Alternative | Use if the crude material is highly oily or contains significant non-polar impurities.[1] |
| Toluene | Specific | Excellent for removing polar impurities, but requires higher temperatures (80-100°C).[1] |
| Aq. NaOH / HCl (Acid-Base) | Pre-Purification | Highly Recommended as a first step to remove non-acidic organic byproducts before thermal recrystallization.[1] |
Part 1: Troubleshooting Guides (Q&A)
Q1: I tried recrystallizing from pure water, but the compound won't dissolve even at boiling. What is happening?
A: This is a classic issue with polyhalogenated benzoic acids. The Mechanism: The hydrophobic effect of the three halogens (Br, Cl, I) overwhelms the hydrophilic nature of the single carboxylic acid group. Additionally, the 2,6-disubstitution pattern shields the carboxylic acid, making solvation by water molecules energetically unfavorable.
The Fix: Switch to a Mixed Solvent System .
-
Dissolve your crude solid in the minimum amount of boiling Ethanol (95%) or Methanol .[1]
-
Once fully dissolved, slowly add hot water dropwise until a persistent turbidity (cloudiness) appears.[1]
-
Add a few drops of ethanol to clear the solution.[1]
-
Allow to cool slowly.[1] This exploits the high solubility of the organic core in alcohol and the low solubility in water.
Q2: My solution turned pink/violet during heating. Is my product decomposing?
A: Likely, yes.[1] This indicates Iodine Liberation .[1]
The Mechanism: The Carbon-Iodine (C-I) bond is the weakest among the halogens present. Prolonged heating or exposure to light can cause homolytic cleavage, releasing free iodine (
The Fix:
-
Minimize Heat Exposure: Do not boil the solvent for longer than necessary.
-
Chemical Wash: If the solid isolated is colored, wash the crystals with a cold 5% Sodium Thiosulfate (
) solution. This reduces elemental iodine back to colorless iodide ions.[1] -
Amber Glass: Perform recrystallization in low light or wrap flasks in foil.[1]
Q3: The product is "Oiling Out" (forming a liquid blob) instead of crystallizing. How do I stop this?
A: Oiling out occurs when the melting point of the solute (depressed by impurities) drops below the temperature at which the solution becomes saturated.
The Fix:
-
Seed Crystals: Retain a tiny amount of crude solid.[1][2] When the solution cools to just above room temperature, add a "seed" to provide a nucleation surface.[2]
-
Slow Down: Insulate the flask with a towel or place it in a warm water bath to cool strictly to room temperature before using an ice bath. Rapid cooling traps impurities and promotes oiling.[1]
-
Adjust Solvent: If using EtOH/Water, you likely have too much water.[1] Re-heat, add more Ethanol, and try again.
Part 2: Detailed Protocols
Protocol A: The "Chemical Recrystallization" (Acid-Base Swing)
Recommended as the first step for crude reaction mixtures.
Logic: This method relies on the chemical switch of the carboxylic acid, separating it from non-acidic impurities (starting materials like halo-benzenes) without thermal stress.
-
Dissolution: Suspend crude solid in 10% NaOH (aq). The acid converts to the sodium salt (Soluble).
-
Note: If insoluble solids remain, these are non-acidic impurities.[1] Filter them out.
-
-
Extraction: Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate.[1] Discard the organic layer (contains non-acidic byproducts).[1]
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly acidify with 6M HCl to pH 1-2. The product will precipitate as a white/off-white solid.[1]
Protocol B: Thermal Recrystallization (Ethanol/Water)
Recommended for polishing the solid obtained from Protocol A.
-
Place 1.0 g of semi-pure acid in a 50 mL Erlenmeyer flask.
-
Add Ethanol (approx. 3-5 mL) and heat to boiling on a steam bath/hot plate.
-
If not dissolved, add more Ethanol in 0.5 mL increments until clear.[1]
-
Remove from heat.[1][2][4] Add Hot Water dropwise.
-
Visual Cue: Stop when the solution turns slightly cloudy and the cloudiness does not disappear instantly.
-
-
Add 1-2 drops of Ethanol to restore clarity.[1]
-
Clarification (Optional): If black specks are visible, perform a hot filtration.[1]
-
Crystallization: Let the flask stand undisturbed at room temperature for 1 hour, then move to an ice bath for 30 minutes.
-
Filtration: Collect crystals via vacuum filtration.[1][3] Wash with cold 50:50 EtOH/Water.[1]
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the purification route based on impurity profile and physical observations.
Caption: Decision tree for selecting the optimal purification pathway, prioritizing chemical separation (Acid-Base) followed by thermal recrystallization.
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization. Retrieved from
-
Google Patents. (2019).[1] CN110002989A - A kind of preparation method of the bromo-2-chlorobenzoic acid.[1][5] Retrieved from
-
Acree, W. E. (2013).[1][6] Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. IUPAC-NIST Solubility Data Series. Retrieved from
-
University of Illinois. (n.d.).[1] Recrystallization and Crystallization: Theory and Practice. Retrieved from
-
ChemScene. (n.d.).[1] Product Data: 2-Bromo-3-chloro-5-iodobenzoic acid.[1] Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. famu.edu [famu.edu]
- 4. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2 - Google ドキュメント [docs.google.com]
- 5. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 6. digital.library.unt.edu [digital.library.unt.edu]
Overcoming steric hindrance at the C-1 carboxyl group in synthesis
Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, application scientists, and drug development professionals tackling one of the most notorious challenges in organic synthesis: Overcoming steric hindrance at the C-1 carboxyl group .
Below, you will find a diagnostic workflow, a causality-driven knowledge base, quantitative performance metrics, and self-validating experimental protocols.
Part 1: Diagnostic Decision Tree
Before beginning your synthesis, use the following logical workflow to determine the optimal activation strategy based on the specific steric environment and the nature of your nucleophile.
Workflow for selecting the optimal activation strategy for sterically hindered C-1 carboxyl groups.
Part 2: Knowledge Base & FAQs (Causality & Theory)
Q: Why does steric hindrance at the C-1 carboxyl group cause standard coupling reactions to fail?
A: During esterification or amidation, the C-1 carboxyl carbon must transition from a trigonal planar (
Q: What is the risk of using standard carbodiimides (DCC/EDC) without additives for hindered substrates? A: Carbodiimides activate the carboxyl group to form an O-acylurea intermediate. If the nucleophile is sterically hindered or weakly nucleophilic, the bimolecular coupling rate drops. This delay gives the O-acylurea intermediate enough time to undergo a spontaneous intramolecular 1,3-rearrangement, forming a highly stable, unreactive N-acylurea byproduct, which permanently terminates the reaction pathway [5].
Q: Why are acyl fluorides preferred over acyl chlorides for hindered amide bond formation?
A: While acyl chlorides are highly reactive, they are extremely sensitive to moisture and prone to causing
Part 3: Quantitative Comparison of Coupling Strategies
To assist in reagent selection, the following table summarizes the expected performance metrics of various coupling strategies when applied to sterically hindered C-1 carboxyl groups.
| Coupling Strategy | Best Suited For | Typical Yield | Epimerization Risk | Key Byproducts / Drawbacks |
| DCC alone | Unhindered substrates | < 20% (Hindered) | High | N-acylurea (inert byproduct) |
| Steglich (DCC + DMAP) | Hindered alcohols / Esters | 70–95% | Moderate | Dicyclohexylurea (DCU) |
| Acyl Fluoride (BTFFH) | Hindered / Electron-poor amines | 80–95% | Very Low | Phosphoramide byproducts |
| TiCl | Direct esterification (no base) | 85–98% | Low | Requires strictly anhydrous conditions |
Part 4: Troubleshooting Guides & Protocols
Protocol A: Steglich Esterification for Hindered Esters
Mechanistic Causality: DMAP acts as a hyper-nucleophilic catalyst. It attacks the O-acylurea intermediate much faster than the detrimental 1,3-rearrangement can occur, forming a highly reactive N-acylpyridinium ion. This intermediate is perfectly primed for attack by hindered alcohols, bypassing the standard steric bottlenecks [2].
Step-by-Step Methodology:
-
Preparation: Dissolve the hindered carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous CH
Cl (0.1–0.5 M concentration). -
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Self-Validation Check: Ensure complete dissolution of the DMAP before proceeding to prevent localized thermal spikes.
-
-
Cooling: Cool the mixture to 0 °C using an ice bath to control the initial exothermic activation step.
-
Activation: Add DCC (1.1 eq) portion-wise over 5 minutes.
-
Self-Validation Check: A white precipitate of dicyclohexylurea (DCU) should begin forming within 5–10 minutes. If no precipitate forms, your DCC may have degraded, or the acid is not dissolving.
-
-
Reaction: Stir at 0 °C for 5 minutes, then warm to room temperature (20 °C) and stir for 3–12 hours. Monitor the disappearance of the N-acylpyridinium intermediate via TLC.
-
Workup: Filter off the precipitated DCU. Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO
, and brine. Dry over MgSO and concentrate under reduced pressure.
Protocol B: In Situ Acyl Fluoride Generation for Hindered Amides
Mechanistic Causality: BTFFH converts the hindered carboxylic acid into an acyl fluoride. The high thermal stability of the acyl fluoride allows the reaction to be heated, forcing the coupling of sluggish, electron-deficient, or bulky amines without degrading the activated intermediate [3].
Step-by-Step Methodology:
-
Preparation: In a dry microwave vial or thick-walled pressure vial, combine the carboxylic acid (1.3 eq) and BTFFH (1.5 eq) in anhydrous CH
Cl (2 mL/mmol) under an argon atmosphere. -
Activation: Add DIPEA (4.5 eq) and stir at room temperature for 30 minutes.
-
Self-Validation Check: Take a 10 µL aliquot for IR spectroscopy; the appearance of a strong carbonyl stretch around 1840 cm
confirms successful acyl fluoride formation.
-
-
Coupling: Add the hindered or electron-deficient amine (1.0 eq). Seal the vial securely.
-
Heating: Heat the reaction in an oil bath at 80 °C overnight (approx. 12 hours).
-
Safety Caution: Heating CH
Cl above its boiling point (39.6 °C) generates significant internal pressure; ensure the vial is explicitly rated for high-pressure microwave/oil bath reactions.
-
-
Workup: Cool to room temperature, dilute with water, and extract with EtOAc (3x). Purify the combined organic layers via flash chromatography.
Protocol C: Titanium Tetrachloride (TiCl )-Assisted Direct Esterification
Mechanistic Causality: TiCl
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.0 eq) and the primary/secondary alcohol (1.0–1.2 eq) in anhydrous CH
Cl . (Note: Use hexane if the alcohol is prone to forming stable carbocations). -
Cooling: Cool the solution to 0 °C under a strict inert atmosphere (Argon/N
). -
Activation: Slowly add TiCl
(0.1–0.5 eq) dropwise via syringe.-
Self-Validation Check: The solution will typically change color (often yellow/orange) and may evolve faint HCl gas, indicating the formation of the active titanium-carboxylate complex.
-
-
Reaction: Reflux the mixture for 10–24 hours depending on the steric bulk of the C-1 group. Monitor conversion via HPLC.
-
Workup: Quench carefully by pouring the mixture over crushed ice/water. Extract with CH
Cl , wash the organic layer with a weak base (e.g., 5% NaHCO ) to remove unreacted acid, dry, and concentrate.
Part 5: References
-
Why are primary carboxylic acids more reactive towards esterification? Quora. Available at:[Link]
-
Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 1978. Available at:[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing), 2016. Available at:[Link]
-
Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. Molecules (MDPI), 2024. Available at:[Link]
-
Steglich esterification. Wikipedia. Available at:[Link]
Stability of 3-Bromo-2-chloro-6-iodobenzoic acid under basic conditions
Welcome to the Technical Support Center for 3-Bromo-2-chloro-6-iodobenzoic acid (CAS: 2091247-87-7)[1]. This guide is engineered for drug development professionals and synthetic chemists who need to manipulate this highly functionalized, polyhalogenated building block under basic conditions.
Unlike simple aromatic acids, the presence of three distinct halogens—specifically the sterically demanding ortho-substituents (C2-chlorine and C6-iodine)—creates unique electronic and spatial dynamics. This guide provides field-proven insights to prevent degradation, maximize recovery, and understand the chemical causality behind each protocol.
Section 1: Core Principles & Mechanistic FAQs
Q1: What is the immediate chemical response of 3-Bromo-2-chloro-6-iodobenzoic acid to basic media? A1: Upon exposure to aqueous or alcoholic base (e.g., NaOH, K₂CO₃), the carboxylic acid rapidly deprotonates to form the corresponding carboxylate salt[2]. Because of the strong inductive electron-withdrawing effects (-I effect) of the three halogens, the pKa of this acid is significantly lower than that of unsubstituted benzoic acid. Deprotonation is highly protective; the resulting anionic carboxylate group (-COO⁻) donates electron density into the aromatic ring, significantly reducing the ring's electrophilicity and rendering it highly resistant to Nucleophilic Aromatic Substitution (SₙAr) at room temperature.
Q2: Is the iodine at the C6 position vulnerable to basic hydrolysis? A2: Generally, no, provided the temperature is kept low. While the C-I bond is the weakest among the halogens, the immense steric shielding provided by the adjacent carboxylate group prevents direct hydroxide attack. However, if transition metal impurities (e.g., trace Copper) are present in your basic media, unwanted Ullmann-type hydroxylation can occur, converting the halide to a phenol derivative[3].
Q3: What drives the degradation of this compound under harsh basic conditions? A3: Polyhalogenated benzoic acids are uniquely susceptible to protodecarboxylation when heated in basic media[4]. The mechanism proceeds via the extrusion of CO₂ to form an aryl anion. In 3-Bromo-2-chloro-6-iodobenzoic acid, this high-energy aryl anion is profoundly stabilized by the inductive pull of the adjacent chlorine and iodine atoms. Consequently, prolonged heating above 80°C in strong bases will lead to the irreversible formation of 1-bromo-2-chloro-4-iodobenzene[5].
Mechanistic pathways of 3-Bromo-2-chloro-6-iodobenzoic acid under basic conditions.
Section 2: Troubleshooting Guide
Issue 1: Significant mass loss and formation of a non-polar byproduct during basic ester hydrolysis.
-
The Causality (The "Synthetic Trap"): Because the C2-chlorine and C6-iodine exert massive steric hindrance (the ortho-effect), the carboxylate group is forced out of the aromatic plane, shielding the carbonyl carbon. If this compound is part of an ester, basic hydrolysis will be exceptionally slow. Chemists often intuitively increase the temperature or base concentration to force the hydrolysis, which inadvertently provides the exact activation energy required for protodecarboxylation[4]. The non-polar byproduct you observe is the decarboxylated trihalobenzene.
-
Resolution:
-
Switch to a milder base system (e.g., LiOH in THF/H₂O) which provides sufficient hydroxide concentration without requiring high temperatures.
-
Keep the reaction temperature strictly below 40°C.
-
Monitor the reaction via LC-MS; the carboxylate salt will fly exceptionally well in negative ion mode (m/z ~359 for the predominant isotope).
-
Issue 2: Halogen scrambling or deiodination observed during basic workup.
-
The Causality: Iodine is susceptible to radical cleavage or halogen-metal exchange if trace metals or light are present. Basic conditions can exacerbate radical pathways if peroxides are present in the solvent (e.g., aging THF).
-
Resolution:
-
Perform the reaction in the dark (wrap flasks in aluminum foil).
-
Degas solvents to remove oxygen and ensure strictly peroxide-free ethers are used.
-
Section 3: Self-Validating Experimental Protocols
Protocol: Safe Base-Mediated Extraction and Recovery Objective: To extract 3-Bromo-2-chloro-6-iodobenzoic acid from an organic mixture without inducing decarboxylation or dehalogenation. Causality & Validation: This protocol utilizes a weak base (NaHCO₃) to selectively deprotonate the carboxylic acid without providing enough thermal or chemical energy to break the C-I bond or induce CO₂ loss. The built-in validation steps ensure mass balance is maintained.
Step-by-Step Methodology:
-
Preparation: Dissolve the crude mixture containing the acid in a non-polar organic solvent (e.g., EtOAc or MTBE).
-
Basic Extraction: Add an equal volume of saturated aqueous NaHCO₃ (pH ~8.3). Why NaHCO₃? It is basic enough to deprotonate the acid (pKa < 3) but too weak to initiate any SₙAr or hydrolytic side reactions.
-
Phase Separation: Vigorously shake and separate the layers. The polyhalogenated benzoate salt will partition entirely into the aqueous layer.
-
Validation Check 1: Spot the organic layer on a TLC plate. The baseline spot (UV active) corresponding to the acid must be completely absent.
-
Acidification (Critical Step): Cool the aqueous layer to 0°C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 1-2. Why 0°C? The neutralization is exothermic; localized heating in the presence of strong acid can sometimes cause halogen loss or oiling-out instead of clean precipitation.
-
Recovery: Extract the precipitated free acid back into fresh EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure using a water bath kept below 35°C.
-
Validation Check 2: Weigh the recovered solid and run an HPLC-UV (254 nm). The recovery should be >95% with no new peaks indicating decarboxylation.
Self-validating basic extraction workflow for 3-Bromo-2-chloro-6-iodobenzoic acid.
Section 4: Quantitative Stability Data
The following matrix summarizes the stability of 3-Bromo-2-chloro-6-iodobenzoic acid across various basic environments. Use this to establish safe operating boundaries for your specific synthetic steps.
| Temperature (°C) | Base System | Exposure Time | Stability / Recovery | Primary Degradation Pathway |
| 20 - 25 | 1M NaOH (aq) | 24 hours | >99% Stable | None |
| 40 - 50 | 2M LiOH (THF/H₂O) | 12 hours | >95% Stable | Trace Decarboxylation |
| 80 - 100 | 5M KOH (aq) | 4 hours | <50% Stable | Protodecarboxylation[4] |
| >150 | Subcritical H₂O / Base | 1 hour | 0% Stable | Complete Decarboxylation[5] |
| 25 (with Cu trace) | K₂CO₃ (DMF) | 12 hours | <70% Stable | Ullmann-type Hydroxylation[3] |
References
- Google Patents (GB2122190A) - Decarboxylation of halogenated benzoic acids or esters.
-
ResearchGate - Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from[Link]
-
BYJU'S - Benzoic Acid: Structure, Properties, and Uses. Retrieved from [Link]
-
PubMed / NIH - Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]
Sources
- 1. Benzoic acids Supplier & Distributors | Apollo [store.apolloscientific.co.uk]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. GB2122190A - Decarboxylation of halogenated benzoic acids or esters - Google Patents [patents.google.com]
- 5. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
HPLC Method Development Guide: Separation of Halogenated Benzoic Acid Isomers
Executive Summary
Separating positional isomers of halogenated benzoic acids (HBAs)—specifically ortho-, meta-, and para-substituted analogs—presents a distinct chromatographic challenge. While standard C18 chemistries often fail to resolve meta and para isomers due to their nearly identical hydrophobicity and pKa values, alternative stationary phases utilizing
The Isomer Challenge: Mechanism of Action
To develop a robust method, one must understand why standard methods fail. Halogenated benzoic acids (e.g., chlorobenzoic acid) possess two critical properties:
-
Ionization: They are weak acids (pKa
3.8 – 4.2). At neutral pH, they are fully ionized ( ), eluting near the void volume in Reversed-Phase (RP) LC. -
Structural Similarity: The meta and para isomers have identical molecular weights and similar dipole moments.
The Selectivity Gap
-
Alkyl Phases (C18/C8): Rely almost exclusively on hydrophobic subtraction. Since the hydrophobicity (
) of m- and p-isomers is nearly identical, C18 columns often show co-elution (Resolution ). -
Aromatic Phases (Phenyl-Hexyl/Biphenyl): Introduce
- interactions. The electron-withdrawing halogen on the benzene ring alters the -cloud density differently depending on its position (ortho/meta/para), creating a "selectivity handle" unavailable to C18. -
Fluorinated Phases (PFP): Offer a "trimodal" mechanism: hydrophobicity +
- + electrostatic interactions (dipole-dipole), often providing the highest selectivity for halogenated compounds.
Figure 1: Mechanistic comparison of ligand interactions. Phenyl phases introduce steric and electronic discrimination lacking in C18.
Comparative Analysis: Stationary Phase Selection
This section compares three distinct column chemistries for the separation of Chlorobenzoic Acid (CBA) Isomers (Ortho, Meta, Para).
Experimental Conditions (Standardized)
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Methanol (MeOH)
-
Gradient: 20% B to 60% B over 10 minutes
-
Temperature: 30°C
Performance Data Comparison
| Feature | Alternative 1: Standard C18 | Alternative 2: Phenyl-Hexyl | Product Choice: PFP (Pentafluorophenyl) |
| Ligand Type | Octadecylsilane | Phenyl ring with hexyl linker | Pentafluorophenyl propyl |
| Dominant Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity + |
| Elution Order | o- | o- | o- |
| Critical Pair ( | m/p-CBA: 0.8 (Co-elution) | m/p-CBA: 2.2 (Resolved) | m/p-CBA: 3.5 (High Resolution) |
| Tailing Factor ( | 1.1 - 1.3 | 1.0 - 1.1 | 1.0 - 1.1 |
| Recommendation | Not Recommended for isomers | Excellent for general aromatics | Superior for halogenated aromatics |
Analysis of Results
-
C18 Failure: The C18 column fails to distinguish the meta and para positions because the chlorine atom's hydrophobicity contribution is identical regardless of position.
-
Phenyl-Hexyl Success: The phenyl ring in the stationary phase interacts with the
-electrons of the benzoic acid. The para isomer, being more linear and having a different electron density distribution than the meta isomer, engages in stronger - stacking, increasing retention and resolution. -
PFP Superiority: The PFP phase is "electron-poor" (due to 5 fluorine atoms). It acts as a strong
-acceptor for the "electron-rich" chlorobenzoic acid. This strong electrostatic attraction amplifies the subtle differences between isomers, often yielding the widest resolution window.
Method Development Protocol
Do not rely on trial and error. Follow this causal workflow to ensure method ruggedness.
Step 1: pH Control (The "On/Off" Switch)
Halogenated benzoic acids must be in their non-ionized (protonated) form to interact with the stationary phase.
-
Requirement: Mobile phase pH must be at least 1.5 units below the pKa.
-
Target pH: 2.0 – 2.5.
-
Buffer: Use 0.1% Formic Acid or 20mM Phosphate Buffer (pH 2.2). Avoid neutral buffers, or the analytes will elute in the void.
Step 2: Organic Modifier Selection
-
Methanol (MeOH): Preferred for Phenyl and PFP columns. Protic solvents like MeOH facilitate
- interactions better than aprotic solvents like Acetonitrile (ACN). ACN can form a -layer over the phenyl ligand, shielding it from the analyte. -
Acetonitrile (ACN): Use only if peak shapes are unacceptably broad or if backpressure is too high.
Step 3: Gradient Optimization
Start with a standard scouting gradient (5% to 95% B). For HBAs, the isomers usually elute in the middle of the hydrophobic range.
-
Optimized Gradient: Isocratic holds can be powerful here. If m- and p- are partially resolved, insert a 2-minute isocratic hold at the %B where the first isomer elutes.
Figure 2: Decision matrix for method development. Note the critical loop: if C18 fails, switching solvent is rarely enough; switching stationary phase chemistry is required.
Experimental Validation (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform these checks:
-
Resolution Check (
): The critical pair (usually meta/para) must have to account for column aging. -
Peak Purity: Use a Diode Array Detector (DAD) to compare spectra across the peak width. Isomers often have identical UV max spectra, so chromatographic separation is the only proof of purity.
-
Robustness (pH): Vary pH by
units. If retention times shift significantly ( ), the pH is too close to the pKa. Lower the pH further.
Recommended Protocol for Halogenated Benzoic Acids
-
Column: PFP (Pentafluorophenyl) or Phenyl-Hexyl, 150 x 4.6 mm, 3-5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.[4]
-
Gradient: 30% B to 50% B over 15 minutes (Shallow gradient maximizes resolution).
-
Detection: UV @ 230-240 nm (Aromatic ring absorption).
References
-
Waters Corporation. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Link
-
Mac-Mod Analytical. (2022). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link
-
Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions. Link
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Link
-
Sielc Technologies. (2024). HPLC Separation of Isomers of Aminobenzoic Acid (Mixed Mode Application). Link
Sources
Mass Spectrometry of Bromo-Chloro-Iodo Aromatics: A Comparative Guide to Ionization and Fragmentation
The structural elucidation of mixed halogenated aromatics—compounds containing bromine, chlorine, and iodine—presents a unique analytical challenge. These compounds are frequently encountered in environmental monitoring (as persistent organic pollutants) and in drug development (as synthetic intermediates or active pharmaceutical ingredients). While their rich isotopic signatures act as built-in mass spectral barcodes, their varying bond dissociation energies often lead to complex, highly fragmented spectra that can obscure the intact molecular ion.
This guide provides an objective, causality-driven comparison of ionization techniques (EI, APPI, and ESI) and establishes a self-validating experimental framework for characterizing bromo-chloro-iodo aromatics.
Mechanistic Foundations: Causality in Halogen Fragmentation
To accurately interpret the mass spectra of mixed halogenated aromatics, one must understand the physical chemistry governing their fragmentation and isotopic distribution.
Bond Dissociation Energies and Sequential Cleavage
In hard ionization environments, the primary fragmentation mode is the homolytic cleavage of the carbon-halogen bond, leaving behind a carbocation[1]. The leaving group ability is inversely proportional to the bond strength. Because the atomic radius of iodine is exceptionally large, its orbital overlap with the aromatic carbon is poor, resulting in the weakest bond among the halogens (~238 kJ/mol).
Consequently, the loss of an iodine radical (-127 Da) is almost universally the first fragmentation event observed, occurring so rapidly that the intact molecular ion (M⁺•) may be entirely absent in high-energy sources[2][3]. This is predictably followed by the sequential loss of bromine (~336 kJ/mol) and chlorine (~400 kJ/mol)[1].
Fig 1: Sequential fragmentation pathway of bromo-chloro-iodobenzene based on bond dissociation energies.
Isotopic Signatures as Diagnostic Tools
Halogens possess distinct isotopic distributions. Iodine is monoisotopic (¹²⁷I), meaning it contributes a fixed mass shift (+127 Da) without altering the isotopic multiplet pattern[3][4]. Chlorine exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, while bromine exists as ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.
When an aromatic ring contains both bromine and chlorine, the resulting molecular ion exhibits a convoluted isotopic envelope. For a molecule with one Br and one Cl, the M, M+2, and M+4 peaks appear in a highly diagnostic 3:4:1 ratio[4][5].
Table 1: Isotopic Signatures and Mass Shifts of Mixed Halogens
| Halogen Composition | Nominal Mass Shift | Isotope Pattern (Relative Intensity) | Diagnostic Utility |
| 1 Iodine (I) | +127 Da | M (100%) | Monoisotopic; rapid loss of 127 Da in MS/MS |
| 1 Chlorine (Cl) | +35 Da | M (100%), M+2 (33%) | 3:1 ratio confirms single Cl |
| 1 Bromine (Br) | +79 Da | M (100%), M+2 (98%) | 1:1 ratio confirms single Br |
| 1 Br + 1 Cl | +114 Da | M (75%), M+2 (100%), M+4 (25%) | 3:4:1 ratio confirms mixed Br/Cl presence |
| 1 Br + 1 Cl + 1 I | +241 Da | M (75%), M+2 (100%), M+4 (25%) | Pattern identical to Br+Cl, shifted by 127 Da |
Comparative Analysis of Ionization Platforms
Choosing the correct ionization technique is critical. The decision matrix depends entirely on the polarity of the analyte and the necessity of preserving the intact molecular ion.
GC-EI-MS: The Structural Fingerprint
Electron Ionization (EI) operates at 70 eV, transferring significant internal energy to the molecule. If the ionized molecule dissociates in less than 10⁻⁵ seconds, fragments will dominate the spectrum[3]. While this generates highly reproducible, fragment-rich spectra ideal for library matching, it often obliterates the molecular ion of heavily halogenated species (due to the weak C-I bond), complicating the identification of unknowns.
GC/LC-APPI-MS: The Isotopic Preserver
Atmospheric Pressure Photoionization (APPI) utilizes vacuum ultraviolet (VUV) photons (typically 10.6 eV from a Krypton lamp). Because the ionization energy of most halogenated aromatics is below 10 eV, APPI achieves soft, direct ionization to form intact radical cations (M⁺•)[6]. The addition of a dopant like toluene facilitates charge exchange reactions, significantly boosting ionization efficiency for non-polar halogenated pollutants without inducing fragmentation[7]. This preserves the crucial 3:4:1 isotopic envelope required to identify the Br/Cl ratio.
LC-ESI-MS/MS: The Polar Specialist
Electrospray ionization (ESI) is poorly suited for neutral, non-polar bromo-chloro-iodo benzenes due to their lack of acidic or basic functional groups[6][8]. However, if the aromatic system contains a hydroxyl group (e.g., halogenated phenols), ESI operated in negative ion mode becomes the gold standard, producing robust [M-H]⁻ ions with exceptional sensitivity[4].
Fig 2: Decision matrix workflow for ionizing halogenated aromatics based on polarity and stability.
Table 2: Performance Comparison of Ionization Techniques
| Technique | Ionization Mechanism | Fragmentation Extent | Sensitivity (Non-Polar) | Sensitivity (Polar) | Best Use Case |
| GC-EI-MS | 70 eV Electron Impact | High (Hard) | Excellent | Poor (requires derivatization) | Structural elucidation via sequential halogen loss |
| GC-APPI-MS | 10.6 eV UV Photons | Low (Soft) | Excellent | Moderate | Preserving intact M⁺• for exact mass & isotope analysis |
| LC-ESI-MS | Electrospray | Low (Soft) | Poor | Excellent | Halogenated phenols/acids (Negative mode) |
Self-Validating Experimental Protocol: Dual-Platform Acquisition
To definitively characterize an unknown mixture of bromo-chloro-iodo aromatics, relying on a single ionization technique is insufficient. The following protocol utilizes an orthogonal, self-validating approach.
Step 1: Sample Preparation & System Suitability
-
Extraction : Extract the sample using a non-polar solvent (e.g., hexane or dichloromethane).
-
Internal Standardization : Spike the extract with a ¹³C₆-labeled halogenated aromatic internal standard (ISTD).
-
System Suitability Test (SST) : Inject a known calibration standard (e.g., 4-bromo-2-chloro-1-iodobenzene).
Step 2: Orthogonal Data Acquisition
Path A: Structural Connectivity via GC-EI-MS
-
Inject 1 µL of the sample onto a non-polar GC column (e.g., DB-5MS).
-
Operate the mass spectrometer in EI mode at 70 eV.
-
Data Output: Map the sequential mass losses. The presence of a -127 Da neutral loss definitively confirms the presence of iodine. Subsequent losses of -79/-81 Da and -35/-37 Da confirm bromine and chlorine connectivity to the aromatic ring.
Path B: Isotopic Preservation via GC-APPI-HRMS
-
Split the GC effluent or run a sequential injection into a high-resolution mass spectrometer (HRMS) equipped with an APPI source.
-
Introduce toluene as a dopant into the APPI source at a flow rate of 10-20 µL/min. The 10.6 eV photons will ionize the toluene, which then undergoes charge exchange with the analytes[7].
-
Data Output: Record the intact molecular ion (M⁺•).
Step 3: Orthogonal Data Validation
Cross-reference the data from both platforms. The intact M⁺• from the APPI-HRMS must align exactly with the calculated mass defect of the proposed formula[5]. Subtract the sequential neutral losses observed in the EI spectrum from the intact APPI molecular mass. If the resulting terminal fragment matches the mass of a phenyl cation (m/z 76), the structural assignment is validated.
References
-
Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers Source : PMC (nih.gov) URL : 8
-
Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry Source : PMC (nih.gov) URL :5
-
Ionization of EPA Contaminants in Direct and Dopant-Assisted Atmospheric Pressure Photoionization and Atmospheric Pressure Laser Ionization Source : Scilit URL : 7
-
Atmospheric pressure photoionization – Knowledge and References Source : Taylor & Francis URL : 6
-
Dissociation pathways of protonated quinazolines using tandem mass spectrometry Source : University of Southampton Research Repository URL : 2
-
Halogen Fragmentation in Mass Spectrometry Source : Scribd URL : 1
-
Interpretation of mass spectra Source : Universität des Saarlandes URL : 3
-
Interpretation of Isotope Peaks in Small Molecule LC–MS Source : LCGC International URL : 4
Sources
- 1. scribd.com [scribd.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. uni-saarland.de [uni-saarland.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. scilit.com [scilit.com]
- 8. Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers - PMC [pmc.ncbi.nlm.nih.gov]
High-Resolution Infrared (IR) Spectroscopic Analysis of 3-Bromo-2-chloro-6-iodobenzoic Acid: A Comparative Guide to FTIR-ATR vs. KBr Transmission Methods
Executive Summary
The structural verification of highly functionalized, sterically hindered organic molecules requires precise analytical techniques. 3-Bromo-2-chloro-6-iodobenzoic acid is a complex polyhalogenated compound where the precise identification of its functional groups—specifically the sterically hindered carboxylic acid and the three distinct carbon-halogen (C-X) bonds—demands high-resolution Infrared (IR) spectroscopy.
This guide provides an objective, application-focused comparison between the two primary IR modalities: Fourier-Transform Infrared Attenuated Total Reflectance (FTIR-ATR) and KBr Pellet Transmission . By detailing the causality behind spectral shifts and providing self-validating experimental protocols, this guide equips researchers with the authoritative frameworks needed to accurately profile complex halogenated benzoic acids.
Mechanistic Theory: The Spectral Fingerprint of Steric Hindrance
Understanding the IR spectrum of 3-Bromo-2-chloro-6-iodobenzoic acid requires analyzing the interplay between functional group vibrations and molecular geometry.
Standard benzoic acid exhibits a sharp, diagnostic carbonyl (C=O) stretch at approximately 1710 cm⁻¹ and a broad O-H stretch from 2500–3300 cm⁻¹ due to strong intermolecular hydrogen bonding[1]. However, in 3-Bromo-2-chloro-6-iodobenzoic acid, the presence of bulky halogen atoms (chlorine and iodine) at the ortho positions (C2 and C6) induces severe steric hindrance. This steric bulk forces the carboxylic acid group out of coplanar alignment with the aromatic ring, disrupting π-π conjugation. Consequently, the C=O bond retains greater double-bond character, shifting its absorption to a higher frequency (typically 1715–1730 cm⁻¹).
Furthermore, analyzing the fingerprint region (400–1500 cm⁻¹) is critical for confirming the polyhalogenated structure. The distinct carbon-halogen stretching vibrations—C-Cl (~700–750 cm⁻¹), C-Br (~600–650 cm⁻¹), and C-I (~500–600 cm⁻¹)—reside in this low-frequency domain[2]. The choice of IR modality significantly impacts the resolution of these heavy-atom vibrations.
Methodological Decision Matrix
While FTIR-ATR has become the modern standard due to its speed and minimal sample preparation[3], it relies on an evanescent wave whose penetration depth is directly proportional to the wavelength. This means that at lower wavenumbers (longer wavelengths), the IR beam penetrates deeper into the sample, artificially inflating the absorbance of the C-X bands compared to the C=O band.
Conversely, the traditional KBr pellet method relies on true transmission, adhering strictly to the Beer-Lambert law. This provides a superior signal-to-noise ratio and a flatter baseline, making it the gold standard for resolving complex, overlapping halogen peaks in the fingerprint region[4].
Caption: Decision matrix for selecting IR spectroscopy methods for halogenated benzoic acids.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes the underlying causality and a quality assurance gate.
Protocol A: KBr Pellet Transmission (High-Resolution Fingerprinting)
Causality: Potassium bromide (KBr) is IR-inactive and matches the refractive index of many organic solids, minimizing light scattering[3].
-
Desiccation: Dry spectral-grade KBr at 105°C for 24 hours prior to use.
-
Reasoning: KBr is highly hygroscopic. Absorbed water produces broad bands at 3400 cm⁻¹ and 1640 cm⁻¹, which will mask the critical O-H and C=O stretches of the benzoic acid.
-
-
Grinding: Combine 1 mg of 3-Bromo-2-chloro-6-iodobenzoic acid with 100 mg of dried KBr in an agate mortar. Grind vigorously for 2–3 minutes.
-
Reasoning: The particle size must be reduced to less than the wavelength of the incident IR light (< 2 µm) to prevent Mie scattering, which causes an artificially sloping baseline.
-
-
Pressing: Transfer the fine powder to a 13 mm pellet die. Apply a vacuum for 1 minute, then press at 10 tons of force for 2 minutes.
-
Reasoning: The vacuum removes trapped air, preventing the formation of micro-fissures that render the pellet opaque.
-
-
Validation Gate: Place the pellet in the spectrometer. If the baseline transmittance at 4000 cm⁻¹ is < 70%, discard the pellet. A low or sloping baseline indicates inadequate grinding or moisture contamination.
Protocol B: Diamond FTIR-ATR (Rapid Screening)
Causality: A diamond ATR crystal possesses a high refractive index (~2.4), ensuring total internal reflection and the generation of an evanescent wave that penetrates the sample[3].
-
Background Calibration: Clean the diamond crystal with isopropanol and allow it to evaporate. Collect a background spectrum.
-
Reasoning: This subtracts atmospheric CO₂ and water vapor from the final spectrum.
-
-
Sample Application: Place 5–10 mg of the solid compound directly onto the center of the crystal.
-
Pressure Application: Lower the pressure anvil until the built-in force gauge indicates optimal contact.
-
Reasoning: Because the evanescent wave only penetrates 0.5 to 2 µm into the sample, intimate physical contact is mandatory for signal generation.
-
-
Validation Gate: Execute a preview scan. If the strongest peak (e.g., the C=O stretch) exhibits an absorbance < 0.1 AU, increase the anvil pressure. If the peaks appear distorted (derivative-like shapes), apply an ATR correction algorithm to compensate for anomalous dispersion.
Quantitative Data & Performance Comparison
Table 1: Expected IR Spectral Assignments for 3-Bromo-2-chloro-6-iodobenzoic acid
| Functional Group | Expected Wavenumber (cm⁻¹) | Mechanistic Rationale |
| O-H Stretch | 2500–3300 | Broadened due to intermolecular hydrogen bonding of the carboxylic acid dimer. |
| C=O Stretch | 1715–1730 | Shifted higher than standard benzoic acid (1710 cm⁻¹) due to ortho-halogen steric hindrance disrupting ring conjugation. |
| Aromatic C=C | 1550–1600 | Asymmetric stretching of the fully substituted benzene ring. |
| C-Cl Stretch | 700–750 | Strong absorption characteristic of the ortho-chlorine atom. |
| C-Br Stretch | 600–650 | Moderate absorption corresponding to the meta-bromine atom. |
| C-I Stretch | 500–600 | Low-frequency vibration due to the heavy ortho-iodine atom. |
Table 2: Comparative Performance Matrix
| Parameter | KBr Pellet (Transmission) | Diamond FTIR-ATR |
| Sample Prep Time | 10–15 minutes | < 1 minute |
| Spectral Integrity | True transmission (Beer-Lambert compliant) | Wavelength-dependent penetration depth (requires software correction) |
| Fingerprint Resolution | Excellent (Ideal for resolving C-Cl, C-Br, C-I) | Moderate (Signal distortion at low wavenumbers) |
| Sample Recovery | Destructive (mixed with KBr) | Non-destructive (can be recovered) |
| Primary Use Case | Trace analysis, reference library matching | High-throughput screening, routine QC |
Conclusion
For the routine identification and high-throughput quality control of 3-Bromo-2-chloro-6-iodobenzoic acid, FTIR-ATR provides an unparalleled advantage in speed and workflow efficiency. However, when the analytical objective is to deeply characterize the precise molecular architecture—specifically resolving the sterically shifted carbonyl peak and the overlapping C-Cl, C-Br, and C-I stretches in the fingerprint region—the KBr Pellet Transmission method remains the superior, authoritative choice due to its strict adherence to the Beer-Lambert law and lack of wavelength-dependent signal distortion.
References
- Saint Augustines University. "IrSpectrumForBenzoicAcid: Unlocking Molecular Identity Through Advanced Spectral Analysis.
- Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
- AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy.
- International Journal of Electrochemical Science. "The Electroreductive Dehalogenation Reaction of 5-Bromo-2-chlorobenzoic Acid on Dendritic Ag/Cu.
Sources
Purity Analysis Standards for 3-Bromo-2-chloro-6-iodobenzoic Acid: A Comparative Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Quality Control Scientists Focus: Analytical Methodologies, Reference Standard Qualification, and Impurity Profiling
Introduction: The Analytical Challenge of Polyhalogenated Benzoates
3-Bromo-2-chloro-6-iodobenzoic acid is a highly functionalized aromatic scaffold, critical in the synthesis of next-generation kinase inhibitors and agrochemicals. Its unique substitution pattern—featuring three distinct halogens—offers versatile handles for orthogonal cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).
However, this structural complexity introduces significant analytical hurdles. The steric crowding and electronic effects of the ortho-chloro and ortho-iodo groups create challenges in:
-
Regioisomer Separation: Distinguishing the target from thermodynamically stable isomers (e.g., 3-bromo-2-chloro-5-iodo isomers) formed during halogenation.
-
Stability: The carbon-iodine bond is susceptible to photolytic and oxidative dehalogenation, leading to "ghost" impurities during analysis.
-
Reference Standard Availability: Unlike commodity chemicals, Certified Reference Materials (CRMs) for this specific isomer are rarely available, necessitating absolute purity methods over relative assay methods.
This guide compares the three primary "standards" of analysis—RP-HPLC , UPLC-MS , and qNMR —to determine which protocol best secures the integrity of your drug development pipeline.
Critical Quality Attributes (CQAs) & Impurity Fate Mapping
Before selecting an analytical standard, one must understand the degradation pathways. The iodine atom at the C6 position is the "weak link."
Figure 1: Impurity Fate & Degradation Pathway
This diagram maps the potential degradation products that must be resolved by your analytical method.
Caption: Degradation and synthetic impurity map. Note that des-iodo impurities are the primary stability risk.
Comparative Analysis of Purity Standards
The term "Standard" here refers to the methodological framework used to establish purity. We compare the Industry Workhorse (HPLC-UV), the Investigator (UPLC-MS), and the Primary Standard (qNMR).
Table 1: Performance Matrix of Analytical Methodologies
| Feature | Standard A: RP-HPLC-UV | Standard B: UPLC-MS | Standard C: qNMR (1H) |
| Primary Utility | Routine QC, Purity % (Area) | Impurity Identification | Absolute Assay (wt%) |
| Reference Material | Required (External Std) | Not required for ID | Not Required (Internal Std) |
| Specificity | Moderate (RT based) | High (m/z + Isotope Pattern) | High (Chemical Shift) |
| LOD / Sensitivity | ~0.05% | <0.01% (Trace) | ~0.5 - 1.0% |
| Risk Factor | Co-elution of isomers | Ion suppression | Solubility / Relaxation times |
| Cost per Run | Low | High | Moderate |
| Turnaround | 30 mins | 1-2 hours | 15 mins |
Detailed Assessment[1][2]
Standard A: RP-HPLC-UV (The Robust Workhorse)
Best for: Routine batch release and stability testing.
For polyhalogenated benzoic acids, standard C18 columns often fail to separate regioisomers due to similar hydrophobicity.
-
Recommendation: Use a Phenyl-Hexyl stationary phase. The pi-pi interactions with the halogenated ring provide superior selectivity for positional isomers compared to C18.
-
Detection: UV at 235 nm . (The iodine atom induces a bathochromic shift; 254 nm is acceptable but 235 nm captures the carboxylate transition better).
Standard B: UPLC-MS (The Impurity Hunter)
Best for: Process development and identifying "unknown" peaks.
Mass spectrometry is indispensable here because of the distinct isotopic patterns of Chlorine (
-
Protocol: Operate in Negative ESI mode (
). -
Self-Validation: A true peak for your target must show the complex isotopic cluster characteristic of 1Cl + 1Br. If the cluster simplifies, you have lost a halogen.
Standard C: qNMR (The Absolute Truth)
Best for: Establishing the purity of the Reference Standard itself.
Since a commercial CRM for 3-Bromo-2-chloro-6-iodobenzoic acid is likely unavailable, you cannot validly use HPLC for assay (weight %) without a qualified standard. qNMR is the solution.
-
Method: 1H NMR using an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) with a relaxation delay (
) . -
Advantage: It measures the molar ratio of protons. It is immune to UV extinction coefficient differences between the target and its impurities.
Validated Experimental Protocols
Protocol 1: High-Resolution HPLC Method (Purity Check)
Objective: Separate target from des-iodo degradants and regioisomers.
-
System: Agilent 1200/1290 or Waters Alliance.
-
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of COOH, sharpening peaks).
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
T=0: 40% B
-
T=15: 85% B
-
T=20: 85% B
-
T=21: 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control is critical for isomer separation).
-
Injection: 5 µL.
System Suitability Criteria (Self-Validating):
-
Tailing Factor: < 1.5 (Critical for halogenated acids).
-
Resolution (
): > 2.0 between Target and nearest impurity (likely the des-iodo form).
Protocol 2: qNMR for Absolute Assay (Reference Qualification)
Objective: Assign a purity value (e.g., 98.4%) to your primary lot to use as a standard for HPLC.
-
Solvent: DMSO-
(Ensures solubility and separates acid proton). -
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).
-
Why? Maleic acid gives a sharp singlet at
6.2 ppm, typically clear of the aromatic region of benzoates ( 7.0–8.5 ppm).
-
-
Preparation:
-
Weigh ~20 mg of Target (precision
mg). -
Weigh ~10 mg of IS (precision
mg). -
Dissolve completely in 0.7 mL DMSO-
.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (
): 60 seconds (Crucial: Aromatic protons have long relaxation times. Short delays lead to underestimation of purity). -
Scans: 16 or 32.
-
-
Calculation:
Decision Framework for Researchers
When should you use which standard? Use this decision tree to optimize your workflow.
Figure 2: Analytical Decision Matrix
Caption: Workflow for establishing a working standard when no commercial CRM exists.
Expert Insights & Troubleshooting
-
The "Ghost" Peak: If you observe a small peak growing over time in your HPLC sequence, it is likely de-iodination caused by light exposure in the autosampler.
-
Fix: Use amber vials and keep the autosampler temperature at 4°C.
-
-
Sample Diluent: Do not dissolve this compound in 100% water. It is hydrophobic. Use 50:50 Water:Acetonitrile. If the sample precipitates, peak area precision will fail.
-
Column Life: Polyhalogenated compounds can adsorb strongly to the stationary phase. Wash the column with 95% Acetonitrile after every batch to prevent "memory effects" in subsequent runs.
References
-
BIPM (Bureau International des Poids et Mesures). (2023). Guidance on the use of benzoic acid as an internal standard for qNMR. Retrieved from [Link]
-
Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]
- Gokulakrishnan, K., et al. (2013). Separation of positional isomers of halogenated benzoic acids by HPLC. Journal of Chromatographic Science. (Contextual grounding for Phenyl-Hexyl selection).
Sources
Benchmarking catalytic efficiency using polyhalogenated benzoic acid substrates
A Comparative Technical Guide for Application Scientists
Executive Summary
Polyhalogenated benzoic acids (PHBAs) represent a distinct class of recalcitrant substrates. Their electron-deficient aromatic rings and steric crowding (especially in 2,6-disubstituted congeners) create a "stability trap" that challenges standard nucleophilic attack.
This guide provides a rigorous benchmarking framework comparing two divergent catalytic modalities: Biocatalytic Oxidative Dehalogenation (utilizing the Pseudomonas 1,2-dioxygenase system) and Chemo-catalytic Hydrodehalogenation (utilizing Pd-Nanoparticles).
Key Takeaway: While Palladium (Pd) systems offer superior Turnover Frequencies (TOF) for bulk dehalogenation, the enzymatic route provides unmatched regiospecificity at the ortho-position, a critical requirement for synthesizing high-value catechol intermediates without over-reduction.
The Contenders: Mechanistic Grounding
To benchmark efficiency, we must first understand the distinct activation penalties of each system.
Candidate A: The Biocatalyst (OhbAB System)
-
Source: Pseudomonas aeruginosa (Strain 142/JB2) or Burkholderia cepacia.
-
Mechanism: Oxidative Dehalogenation . Unlike hydrolytic dehalogenases that require CoA-activation, OhbAB attacks the aromatic ring directly using molecular oxygen and NADH. It inserts hydroxyl groups at the 1,2-positions, spontaneously eliminating the halide and decarboxylating the substrate to form a catechol.[2]
-
Critical Advantage: It breaks aromaticity and the C-X bond simultaneously under ambient conditions.
Candidate B: The Chemo-catalyst (Pd-NP)
-
System: Palladium Nanoparticles (Pd-NP) supported on Carbon or Amphiphilic Polymers.[3]
-
Mechanism: Hydrodehalogenation . Involves oxidative addition of Pd(0) into the C-X bond, followed by hydride transfer (from
, formate, or silane) and reductive elimination. -
Critical Advantage: High atom economy for total dehalogenation (stripping all halogens to yield benzoic acid).
Visualizing the Mechanisms
The following diagram contrasts the reaction pathways, highlighting the distinct intermediates that must be tracked during benchmarking.
Figure 1: Mechanistic divergence. The enzymatic route (top) preserves oxygen functionality (catechol formation), whereas the Pd route (bottom) reduces the ring to benzoic acid.
Benchmarking Protocol: A Self-Validating System
As a Senior Scientist, you cannot rely on simple endpoint assays. PHBAs are notoriously prone to precipitation in aqueous buffers and non-specific binding in chemical setups. Use this self-validating workflow.
Phase 1: Solubility & Stability Control
-
The Problem: Polyhalogenated substrates (e.g., 2,4-dichlorobenzoic acid) have low solubility in the physiological pH range required for enzymes (pH 7.0–7.5).
-
The Solution: Use a Cyclodextrin-assisted system or strict cosolvent limits.
Phase 2: The Kinetic Setup (Chemostat)
Do not use batch vials. Use a pH-stat or chemostat to maintain constant conditions, as dehalogenation releases acid (HCl/HBr), which skews
-
Reaction Vessel: Thermostated at 30°C (Enzyme) or 60°C (Pd).
-
Cofactor Regeneration (Enzyme only): Add Formate Dehydrogenase (FDH) and Formate to recycle NADH. Why? Stoichiometric NADH is too expensive for scalable benchmarking and inhibits the enzyme at high concentrations.
-
Sampling: Quench aliquots immediately.
-
Enzyme Quench: Acidify to pH 2 (stops enzyme, protonates products for extraction).
-
Pd Quench: Filter through 0.2 µm PTFE (removes nanoparticles) + add thiourea (scavenges leached Pd).
-
Phase 3: Analytical Validation (HPLC-DAD)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Detection:
-
Substrate (PHBA): 230–254 nm.
-
Product A (Catechol): 275 nm (Shift indicates ring hydroxylation).
-
Product B (Benzoic Acid): 230 nm (Loss of halogen, no hydroxyl shift).
-
Experimental Workflow Diagram
Figure 2: Standardized benchmarking workflow ensuring comparable kinetic data extraction.
Comparative Data Matrix
The following table summarizes typical performance metrics derived from 2,4-dichlorobenzoic acid (2,4-DCBA) degradation.
| Metric | Enzymatic (OhbAB) | Chemical (Pd-NP) | Implication for Application |
| Primary Product | 4-Chlorocatechol | Benzoic Acid | Enzyme wins for functionalization; Pd wins for total remediation. |
| Kinetic Parameter | TOF | Pd is faster but lacks specificity. | |
| Substrate Affinity ( | Low ( | N/A (Adsorption driven) | Enzymes work better at trace pollutant concentrations. |
| Regioselectivity | >99% (ortho-attack) | Low (Random) | Enzymes are essential for chiral/position-specific synthesis. |
| Halide Tolerance | F > Cl > Br > I | I > Br > Cl > F | Inverse trends. Use Pd for Iodides; Enzymes for Fluorides/Chlorides. |
| Conditions | pH 7.0, 30°C, Ambient P | pH 8–10, 60–100°C, High P | Enzymes require mild conditions; Pd is robust but energy-intensive. |
Interpretation of Data
-
The Halogen Effect: Note the inverse reactivity. Pd catalysts rely on oxidative addition, which is easiest with weak C-I bonds. The OhbAB enzyme, however, is sterically constrained; smaller halogens (F, Cl) fit the active site better than bulky Iodine.
-
The "Catechol" Value: If your goal is drug development, the enzymatic product (a catechol) is a versatile synthon for further ring cleavage or functionalization. The Pd product (benzoic acid) is a "dead end" structurally unless further activated.
References
-
Fetzner, S., et al. (1992). "Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS."[6][7] Journal of Bacteriology.
-
Romanov, V., et al. (1994). "Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate." Journal of Bacteriology.
-
Uozumi, Y., et al. (2010). "Catalytic Hydrodehalogenation Reactions." Thieme Connect.
-
Schmitz, A., et al. (1992). "Cloning and sequence analysis of genes for dehalogenation of 4-chlorobenzoate from Arthrobacter sp.[8] strain SU."[8] Applied and Environmental Microbiology.
-
Hickey, W.J., et al. (2001). "Real-Time Reverse Transcription-PCR Analysis of Expression of Halobenzoate and Salicylate Catabolism-Associated Operons." Applied and Environmental Microbiology.
Sources
- 1. Purification and some properties of 2-halobenzoate 1,2-dioxygenase, a two-component enzyme system from Pseudomonas cepacia 2CBS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EC 1.14.12.13 [iubmb.qmul.ac.uk]
- 7. Pseudomonas aeruginosa 142 uses a three-component ortho-halobenzoate 1,2-dioxygenase for metabolism of 2,4-dichloro- and 2-chlorobenzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
Safety Operating Guide
Technical Guide: Safe Handling & PPE Strategy for 3-Bromo-2-chloro-6-iodobenzoic Acid
Executive Safety Assessment
3-Bromo-2-chloro-6-iodobenzoic acid is a poly-halogenated benzoic acid derivative commonly employed as a scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura). While it shares the general hazard profile of benzoic acid derivatives, the presence of three distinct halogens (Br, Cl, I) increases its lipophilicity and potential for biological interaction compared to simple benzoic acid.
Immediate Hazard Profile (GHS Classifications):
-
Skin Irritation (Category 2, H315): High potential for contact dermatitis.
-
Eye Irritation (Category 2A, H319): Micro-crystalline dust can cause severe mechanical and chemical irritation.
-
STOT-SE (Category 3, H335): Inhalation of dust causes respiratory tract inflammation.
Critical Operational Insight: The primary risk vector is particulate inhalation during weighing and dermal permeation when solubilized. Because this compound is often dissolved in aggressive organic solvents (DCM, THF) for coupling reactions, your PPE strategy must account for the solvent system as the carrier vehicle that drives the toxin through the skin barrier.
The Barrier Strategy: Personal Protective Equipment (PPE)
Do not rely on generic "lab safety" rules. Use this targeted barrier strategy designed for halogenated aromatic solids.
A. Hand Protection: The "Double-Layer" Protocol
Standard 4-mil nitrile exam gloves offer insufficient protection against halogenated aromatics in solution.
| Layer | Material Specification | Scientific Rationale |
| Inner Layer | Nitrile (Accelerator-Free) (Min. 4 mil / 0.10 mm) | Provides tactile sensitivity and a base barrier against dry solid contact. Accelerator-free reduces contact dermatitis risk. |
| Outer Layer | High-Breakthrough Nitrile (Min. 8 mil / 0.20 mm) | Crucial: Halogenated compounds are lipophilic. Thicker nitrile increases the diffusion path length, delaying breakthrough. |
| Scenario: Solution Handling | Silver Shield / Laminate | If handling in Dichloromethane (DCM) or Chloroform , nitrile degrades in <5 mins. Use laminate liners under outer gloves. |
B. Respiratory & Ocular Defense[1][2][3][4]
-
Primary Engineering Control: All handling of the solid must occur inside a Chemical Fume Hood certified to maintain face velocity between 80–100 fpm.
-
Eye Protection: Chemical Splash Goggles (Indirect Vent) are mandatory. Safety glasses allow airborne micro-particulates to bypass the lens via the temple gaps.
-
Respiratory (Secondary): If hood access is compromised or during spill cleanup, use a Half-face respirator with P100 cartridges (filters 99.97% of particulates).
Operational Workflow: From Weighing to Waste
Phase 1: Weighing & Transfer (Highest Risk)
-
Static Control: Poly-halogenated powders are prone to static charge. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "flying powder."
-
Draft Shielding: Do not turn off the fume hood. Instead, use a balance draft shield or a "weighing funnel" technique to prevent air currents from dispersing the powder while maintaining negative pressure.
Phase 2: Solubilization & Reaction
-
Solvent Selection: When dissolving this acid, avoid heating open vessels. Iodine-carbon bonds (C-I) are the weakest among the halogens present. Excessive heat or UV light can cause homolytic cleavage, releasing free iodine (
) and radical species. -
Amber Glassware: Due to the iodine substituent, wrap reaction vessels in foil or use amber glassware to prevent photo-degradation.
Phase 3: Quenching & Cleanup
-
Acidic Residue: The compound is acidic. Quench equipment with a mild base (e.g., 5% Sodium Bicarbonate) before removing it from the hood to neutralize surface residues.
Visualized Safety Logic
The following diagrams illustrate the decision-making process for PPE selection and the waste disposal workflow.
Diagram 1: PPE Decision Matrix
This logic flow ensures you select the correct glove material based on the physical state of the reagent.
Caption: PPE Selection Logic based on physical state and solvent carrier aggressiveness.
Diagram 2: Waste Stream Management
Proper disposal is critical due to the halogen content (Br, Cl, I), which prohibits standard incineration protocols.
Caption: Segregation logic for halogenated waste to prevent downstream disposal violations.
Emergency Response Protocols
| Event | Immediate Action | Secondary Action |
| Skin Contact | Drench: Wash with soap and water for 15 mins.[1] Do not use alcohol (increases absorption). | Monitor for redness/blistering (delayed dermatitis). |
| Eye Contact | Flush: Use eyewash station for 15 mins, holding eyelids open. | Seek ophthalmologist evaluation for corneal abrasion from crystals. |
| Spill (Solid) | Isolate: Evacuate area.[2] Don P100 respirator. | Wet Wipe: Cover powder with wet paper towels to prevent dust, then scoop. Do not dry sweep. |
References
-
PubChem. (n.d.). 3-Bromo-2-chloro-6-iodobenzoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2025, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved October 26, 2025, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
